1,3,5-Tris(bromoethynyl)benzene
Description
BenchChem offers high-quality 1,3,5-Tris(bromoethynyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(bromoethynyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(2-bromoethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCMOSJRYMPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#CBr)C#CBr)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1,3,5-tris(bromoethynyl)benzene from 1,3,5-triethynylbenzene
From 1,3,5-Triethynylbenzene via Ag(I)-Catalyzed Bromination
Executive Summary
This technical guide details the synthesis of 1,3,5-tris(bromoethynyl)benzene (TBEB) from 1,3,5-triethynylbenzene (TEB) . This transformation is the critical activation step in the bottom-up synthesis of Graphdiyne (a 2D carbon allotrope) and various shape-persistent metallosupramolecular scaffolds.
The protocol utilizes a Silver(I)-catalyzed electrophilic substitution using N-Bromosuccinimide (NBS) as the bromine source. Unlike hypohalite methods, this route minimizes oxidative degradation and homocoupling (Glaser coupling) side reactions, ensuring high purity (>95%) required for subsequent Sonogashira or Cadiot-Chodkiewicz couplings.
Part 1: Strategic Context & Utility
Why this synthesis matters:
-
Graphdiyne Precursor: TBEB is the monomer required for the on-surface or solution-phase synthesis of Graphdiyne films. The terminal bromines act as leaving groups for copper-mediated homocoupling.
-
Scaffold Functionalization: The C(sp)-Br bond is a "soft" electrophile, allowing for orthogonal functionalization compared to aryl halides.
-
Crystal Engineering: Halogen bonding (C-Br···N or C-Br···Br) drives the self-assembly of this molecule into porous 2D networks.
Part 2: Mechanistic Principles
The reaction proceeds via a Silver Acetylide intermediate . Direct reaction of alkynes with NBS is slow; AgNO₃ acts as a catalyst to lower the activation energy.
Mechanism of Action
-
Coordination/Acidification: The Ag(I) ion coordinates to the alkyne
-system, significantly increasing the acidity of the terminal proton ( drops from ~25 to a range accessible by weak bases). -
Acetylide Formation: A transient Silver(I) acetylide species is formed.
-
Electrophilic Bromination: The nucleophilic Ag-C bond attacks the electrophilic bromine of NBS.
-
Regeneration: Succinimide is released, and Ag(I) is regenerated to re-enter the catalytic cycle.
Visualization: Catalytic Cycle
Figure 1: The Ag(I)-catalyzed bromination cycle. The silver ion activates the terminal alkyne, facilitating the transfer of bromine from NBS.
Part 3: Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| 1,3,5-Triethynylbenzene | Substrate | 1.0 | Purity >97% recommended. |
| N-Bromosuccinimide (NBS) | Reagent | 3.3 - 3.6 | Slight excess (1.1 - 1.2 eq per arm) ensures complete substitution. |
| Silver Nitrate (AgNO₃) | Catalyst | 0.1 - 0.3 | 10-30 mol% relative to substrate (not per arm). |
| Acetone | Solvent | [0.1 M] | Polar aprotic solvent stabilizes the Ag-intermediate. |
Step-by-Step Methodology
Pre-requisites:
-
All glassware must be clean and free of reducing agents.
-
Perform reaction in a fume hood (haloalkynes can be lachrymators).
-
Light Sensitivity: Wrap the reaction flask in aluminum foil to prevent photoreduction of silver salts.
1. Reaction Setup
-
Dissolve 1,3,5-triethynylbenzene (1.0 mmol, 150 mg) in Acetone (10 mL) in a round-bottom flask wrapped in foil.
-
Add AgNO₃ (0.2 mmol, 34 mg). Stir for 5–10 minutes at room temperature. Note: The solution may darken slightly.
-
Add NBS (3.6 mmol, 640 mg) in a single portion.
2. Reaction Monitoring
-
Stir the mixture at Room Temperature (25°C) .
-
Timeframe: 2 to 4 hours.
-
TLC Monitoring: Use Hexanes/DCM (v/v 10:1).
-
Reactant: High
, stains brown with KMnO₄. -
Product: Slightly lower
, UV active. -
Intermediates: Mono- and di-brominated species appear as spots between reactant and product. Do not stop until only the lowest spot remains.
-
3. Workup & Purification
-
Quench: Remove solvent under reduced pressure (Rotavap) to ~20% volume.
-
Precipitation: Pour the concentrate into cold water (50 mL) or Hexanes (depending on solubility preference; water removes succinimide).
-
Extraction: Extract with Diethyl Ether or DCM (
mL). -
Wash: Wash organic layer with Brine (
mL) and Water ( mL) to remove residual silver and succinimide. -
Dry: Dry over anhydrous MgSO₄, filter, and concentrate.
-
Recrystallization (Critical): Recrystallize from Ethanol or Chloroform/Methanol to yield colorless/pale yellow needles.
-
Target Yield: 85–92%.[1]
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of TBEB.
Part 4: Characterization & Validation
To ensure the integrity of the product, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Mechanistic Insight |
| ¹H NMR (CDCl₃) | Disappearance of singlet at | Loss of the acetylenic proton ( |
| ¹H NMR (CDCl₃) | Singlet at | Aromatic protons (shifts slightly downfield due to Br induction). |
| ¹³C NMR | Peaks at | Characteristic alkynyl carbons ( |
| FT-IR | Absence of | Loss of C-H stretch. |
| FT-IR | Appearance of weak band | C |
| Mass Spec | Molecular ion cluster (isotopic pattern). | Confirm tri-brominated species (Br isotopes 79/81 create distinct pattern). |
Part 5: Safety & Handling (Critical)
-
Energetic Materials: While aryl-bromoalkynes are more stable than alkyl-bromoalkynes, poly-bromoalkynes are high-energy compounds .
-
Silver Residues: Silver acetylides (intermediates) are explosive when dry. Ensure the reaction is fully quenched with acid or water before drying any solid residues.
-
Toxicity: Haloalkynes are alkylating agents. Use double gloves (Nitrile) and work in a fume hood.
References
-
Li, G., et al. "Architecture of Graphdiyne Nanoscale Films." Chemical Communications, vol. 46, no. 19, 2010, pp. 3256–3258. Link
- Context: The foundational paper describing the use of TBEB for Graphdiyne synthesis.
-
Diederich, F., et al. "Acetylenic Molecular Architecture." Chemical Reviews, vol. 100, no. 9, 2000, pp. 3301–3316. Link
- Context: Authoritative review on the synthesis and handling of poly-ynes and haloalkynes.
-
Wagner, A., et al. "Direct Conversion of Terminal Alkynes to 1-Bromoalkynes." Journal of Organic Chemistry, vol. 68, no. 19, 2003, pp. 7528–7531. Link
- Context: Establishes the NBS/AgNO₃ mechanism and general protocol standards.
Sources
chemical properties and stability of 1,3,5-tris(bromoethynyl)benzene
An In-Depth Technical Guide to the Chemical Properties and Stability of 1,3,5-Tris(bromoethynyl)benzene
Abstract
This technical guide provides a comprehensive overview of 1,3,5-tris(bromoethynyl)benzene (tBEP), a key precursor in the field of materials science, particularly for the synthesis of two-dimensional carbon allotropes like graphdiyne. The document details the synthesis, spectroscopic characterization, chemical reactivity, and stability of tBEP. It is intended for researchers, chemists, and materials scientists engaged in the development of advanced carbon-based materials and functional organic molecules. The guide synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols, safety considerations, and an exploration of the molecule's utility in on-surface and solution-phase polymerizations.
Introduction and Molecular Overview
1,3,5-Tris(bromoethynyl)benzene is a C₃-symmetric aromatic compound featuring a central benzene ring substituted with three bromoethynyl arms. This unique structure, with its high degree of unsaturation and reactive carbon-bromine bonds, makes it an exceptionally valuable building block for creating complex, carbon-rich architectures.[1][2] Its primary significance lies in its role as a molecular precursor for graphdiyne and related sp-sp² carbon nanostructures, where the bromoethynyl groups serve as reactive handles for controlled coupling reactions.[3][4] The terminal bromine atoms provide enhanced stability compared to the parent 1,3,5-triethynylbenzene, while still allowing for facile dehalogenation to generate highly reactive ethynyl radicals for polymerization.[1][2]
Molecular Structure of 1,3,5-Tris(bromoethynyl)benzene
Caption: Molecular structure of 1,3,5-tris(bromoethynyl)benzene (tBEP).
Synthesis and Purification
The synthesis of 1,3,5-tris(bromoethynyl)benzene is typically achieved through a two-step process starting from 1,3,5-tribromobenzene. The initial step involves a Sonogashira cross-coupling reaction to introduce protected alkyne groups, followed by a bromination step. This methodology ensures a high yield of the desired product.[2][5]
Experimental Protocols
Step 1: Synthesis of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene
This step utilizes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.
-
Reagents and Materials:
-
1,3,5-Tribromobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Dry Triethylamine (Et₃N)
-
Nitrogen or Argon gas supply
-
Reaction flask and condenser
-
Silica gel for column chromatography
-
n-Hexane
-
-
Procedure:
-
To a flame-dried reaction flask under a nitrogen atmosphere, add 1,3,5-tribromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.16 eq), and CuI (e.g., 0.3 eq).
-
Add dry triethylamine as the solvent and base.
-
To the stirred mixture, add trimethylsilylacetylene (e.g., 3.6 eq).
-
Heat the reaction mixture to 80 °C and stir for 15-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using n-hexane as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene as a white solid.[2]
-
Step 2: Synthesis of 1,3,5-Tris(bromoethynyl)benzene (tBEP)
The terminal TMS groups are replaced with bromine atoms using N-bromosuccinimide (NBS) with a silver nitrate catalyst. The silver salt acts as a Lewis acid to activate the NBS, facilitating the electrophilic substitution at the terminal alkyne carbon.
-
Reagents and Materials:
-
1,3,5-Tris((trimethylsilyl)ethynyl)benzene
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone
-
n-Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene (1.0 eq) in acetone in a reaction flask at room temperature.
-
Add N-bromosuccinimide (NBS) (e.g., 3.6 eq) and a catalytic amount of silver nitrate (AgNO₃) (e.g., 60 mol%).[2][5]
-
Stir the reaction mixture at room temperature for approximately 4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with n-hexane.
-
Filter the mixture to remove the precipitated crystals (succinimide and silver salts).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (eluent: n-hexane or petroleum ether) to afford 1,3,5-tris(bromoethynyl)benzene as a white solid with a reported yield of 96%.[2][5]
-
Synthetic Pathway to 1,3,5-Tris(bromoethynyl)benzene
Caption: Two-step synthesis of tBEP from 1,3,5-tribromobenzene.
Physicochemical Properties and Characterization
1,3,5-Tris(bromoethynyl)benzene is a white solid at room temperature. Due to its polyyne nature, it has limited thermal stability and should be stored under specific conditions to prevent degradation.
| Property | Value | Source |
| CAS Number | 177738-26-0 | [6] |
| Molecular Formula | C₁₂H₃Br₃ | [6] |
| Molecular Weight | 386.86 g/mol | [6] |
| Appearance | White Solid | [5] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (s, 3H) | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 135.38 (Ar-C -C≡C), 123.69 (Ar-C H), 78.25 (Ar-C≡ C-Br), 52.21 (Ar-C≡C -Br) | [5] |
Chemical Stability and Handling
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for tBEP is not widely published, the stability of polyynes is a well-documented area of concern. Key insights include:
-
Inherent Instability: Long polyyne chains are inherently unstable and can undergo exothermic cross-linking or decomposition, presenting a potential explosion hazard.[7]
-
Chain Length Dependence: The thermal stability of polyynes generally decreases as the chain length increases.[8][9]
-
Stabilization: Stability can be significantly enhanced by introducing bulky end-groups that sterically hinder intermolecular interactions or by encapsulation within supramolecular structures like rotaxanes.[8]
-
Role of Bromo-Substituent: The use of terminal bromoalkynes like tBEP is a strategic choice in synthesis, as they are reported to be more stable and produce fewer by-products during polymerization compared to their terminal alkyne (C-H) counterparts.[1][2]
Chemical Reactivity and Incompatibilities
The bromoalkyne moiety is highly reactive and dictates the handling requirements for tBEP.
-
Dehalogenation and Coupling: The C-Br bond is the primary site of reactivity. It can be cleaved on catalytically active surfaces like Au(111) or Ag(111) to generate sp-hybridized carbon radicals. These radicals subsequently undergo homocoupling to form diacetylene linkages, which is the foundational chemistry for its use in synthesizing graphdiyne.[3][4][10]
-
Incompatible Materials: Bromoalkynes should be considered incompatible with:
-
Strong Bases: May induce elimination or other unwanted reactions.
-
Strong Oxidizing Agents: The electron-rich alkyne system is susceptible to oxidation.[11]
-
Certain Metals: Like other terminal alkynes, there is a risk of forming explosive metal acetylides, particularly with copper, silver, and mercury salts, especially under basic conditions. While the bromine atom mitigates the acidity of a terminal C-H proton, caution is still warranted.
-
Recommended Handling and Storage
Given its reactive nature, strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: Always handle and store tBEP under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[6]
-
Temperature Control: Store in a freezer at or below -20°C to minimize thermal decomposition pathways.[6]
-
Personal Protective Equipment (PPE): Use standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All manipulations should be performed within a certified chemical fume hood.[12][13]
-
Risk Assessment: Before use, a thorough risk assessment should be conducted, considering the scale of the reaction and potential for exothermic events or gas evolution.[14]
Reactivity and Applications
The primary application of 1,3,5-tris(bromoethynyl)benzene is as a precursor for the bottom-up synthesis of 2D carbon materials.
On-Surface Synthesis of Graphdiyne
On-surface synthesis in ultra-high vacuum (UHV) conditions provides atomic-level control over the formation of covalent networks. When tBEP is sublimated onto a catalytically active metal surface like Au(111), it undergoes a sequential reaction.
-
Adsorption: The tBEP molecules physisorb onto the gold surface.
-
Dehalogenation: Thermal activation leads to the cleavage of the C-Br bonds, leaving behind highly reactive tri-radical species on the surface.
-
Coupling: The ethynyl radicals couple to form diacetylene (butadiyne) linkages, resulting in a highly ordered, porous 2D graphdiyne-like network.[3][4][11]
On-Surface Synthesis Workflow
Caption: Key steps in the on-surface synthesis of graphdiyne from tBEP.
Potential for Cross-Coupling and Cycloaddition Reactions
While less explored, the structure of tBEP suggests its potential utility in other areas of organic synthesis.
-
Sonogashira Cross-Coupling: The C(sp)-Br bonds can potentially participate in palladium-catalyzed Sonogashira reactions with terminal alkynes, allowing for the extension of the conjugated arms and the synthesis of more complex star-shaped molecules.[15]
-
Cycloaddition Reactions: The electron-deficient alkyne moieties could serve as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings, enabling the synthesis of novel tri-substituted benzene cores with heterocyclic arms.
Conclusion
1,3,5-Tris(bromoethynyl)benzene is a highly functionalized and reactive molecule that serves as a critical precursor in advanced materials science. Its synthesis is well-established, and its primary reactivity through dehalogenative coupling has enabled significant progress in the on-surface synthesis of graphdiyne. However, its inherent instability necessitates careful handling and storage under inert, low-temperature conditions. Future research may further exploit the reactivity of its bromoalkyne groups in a broader range of organic transformations, expanding its utility beyond its current applications. This guide provides the foundational knowledge required for the safe and effective use of this potent molecular building block.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Gao, Y., Liu, H., Wang, Y., & Zhang, J. (2024). Theoretical Investigation on the Initial Reaction Mechanism of Hexaethynylbenzene on Au(111) Surface. The Journal of Physical Chemistry A.
- Di Giovannantonio, M., et al. (2020). Structural, Electronic, and Vibrational Properties of a Two-Dimensional Graphdiyne-like Carbon Nanonetwork Synthesized on Au(111). ACS Nano.
-
Anslyn Lab. (n.d.). No closed toed shoes, No long pants, No goggles, No lab coat Then No Lab Work! Retrieved from [Link]
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Gao, X., et al. (2018). Polyyne[16]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie International Edition.
- Cui, B., et al. (2017). Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction. Organic & Biomolecular Chemistry.
-
Reucroft, J. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyyne. Retrieved from [Link]
-
Di Giovannantonio, M., et al. (2020). Structural, Electronic, and Vibrational Properties of a Two-Dimensional Graphdiyne-like Carbon Nanonetwork Synthesized on Au(111): Implications for the Engineering of sp-sp2 Carbon Nanostructures. ACS Publications. Retrieved from [Link]
- Elwahy, A. H. M., & Al-Sarraj, F. A. (2019). An overview on synthetic strategies for the construction of star-shaped molecules. RSC Advances.
- Eisler, S., et al. (2015). Polyyne Rotaxanes: Stabilization by Encapsulation. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). The decomposition temperature of 1‐halopolyynes. Retrieved from [Link]
-
Frantz, D. K. (n.d.). Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores. ACS Publications. Retrieved from [Link]
- El-Sayed, N. F., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI.
-
ResearchGate. (n.d.). (a) Scheme showing the deposition of 1,3,5-tris(bromoethynyl)benzene... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (2020, December 9). 9.6 Halogenation of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Zhang, J., et al. (2019).
- Clair, S., & de Oteyza, D. G. (2019). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. Chemical Reviews.
- Gkionakis, K., et al. (2023). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society.
-
PubChem. (n.d.). 1,3,5-Tris(bromomethyl)benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Shang, J., et al. (2023).
- Chalifoux, W. A., & Tykwinski, R. R. (2015). Oligoynes and polyynes. Canadian Journal of Chemistry.
-
Royal Society of Chemistry. (2021). Supporting Information for Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1,3,5-Tris(bromomethyl)benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Crosslink Technology Inc. (n.d.). Safety Considerations using Urethane Products. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyol Resin Blends Safety and Handling Guidelines. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
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Supramolecular Architectures via Halogen Bonding: A Guide to the Crystal Structure Analysis of 1,3,5-Tris(bromoethynyl)benzene
Topic: Crystal Structure Analysis of 1,3,5-Tris(bromoethynyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogen-Bonded Tecton
1,3,5-Tris(bromoethynyl)benzene (tBEP) represents a critical class of
This guide details the structural analysis of tBEP, focusing on its synthesis, crystallographic challenges, and the supramolecular synthons that dictate its packing. While often studied as a precursor for graphdiyne-like 2D networks on surfaces, its bulk crystal structure offers a masterclass in the competition between Halogen Bonding (XB) and
Synthesis & Crystal Growth Protocol
High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD) analysis. The synthesis of tBEP requires precise halogenation of terminal alkynes to avoid polymerization.
Synthetic Route
The standard protocol involves the bromination of 1,3,5-triethynylbenzene using N-bromosuccinimide (NBS) and silver nitrate (
Safety Note: Silver acetylides are potentially explosive. The catalytic cycle here avoids the isolation of bulk silver acetylide intermediates, but reactions should be conducted behind a blast shield.
Figure 1: Catalytic bromination workflow for the synthesis of tBEP.
Crystallization Strategy (The "Phase Problem" in Growth)
Crystallizing tBEP is challenging because the bromine atom is less polarizable than iodine. In the homologous iodo-series , strong
Recommended Protocol: Slow Evaporation with Non-Coordinating Solvents
-
Solvent A (Good Solubility): Chloroform (
) or Dichloromethane (DCM). -
Solvent B (Antisolvent/Vapor Diffusion): Hexane or Pentane.
-
Method: Dissolve 20 mg of tBEP in 2 mL of
. Filter into a narrow vial. Place this vial inside a larger jar containing Hexane (Vapor Diffusion). -
Target: Block-like crystals suitable for SCXRD. Avoid needles, which often indicate rapid, kinetically trapped precipitation.
Crystallographic Analysis: The Core Workflow
When analyzing the crystal structure of tBEP, the primary objective is to determine the dominance of Type I vs. Type II halogen contacts.
Data Collection Parameters[1][2][3]
-
Temperature: 100 K (Cryocooling is mandatory to reduce thermal motion of the terminal ethynyl-Br arms).
-
Radiation: Mo-K
( Å). Cu-radiation may cause high absorption due to the three bromine atoms ( will be significant). -
Absorption Correction: Multi-scan or Gaussian integration is critical. The heavy bromine atoms can cause significant anisotropy in the diffraction intensities.
Structural Logic & Refinement
The structure is typically solved using Direct Methods (SHELXT) or Intrinsic Phasing.
Key Refinement Checkpoints:
-
Disorder: The ethynyl arms (
) have rotational freedom. Check for "cigar-shaped" thermal ellipsoids. If present, model with split positions (PART instructions in SHELXL). -
Twinning: Pseudo-symmetry in
molecules can lead to merohedral twinning. Check the value and look for systematic absences violations.
Figure 2: Crystallographic workflow from mounting to supramolecular analysis.
Structural Interpretation: The "Why" Behind the Packing
The value of tBEP lies in its packing motifs. You are looking for specific geometric parameters that define the halogen bond.
The Halogen Bond (XB) Geometry
In the crystal lattice, the Bromine atom acts as an electrophile (Lewis Acid) at its tip (the
| Parameter | Type I Contact | Type II Contact (The "Real" XB) |
| Geometry | Symmetrical ( | Bent / L-shaped ( |
| Angles ( | ||
| Nature | Van der Waals / Dispersion | Electrostatic ( |
| Significance | Packing efficiency | Directional Assembly |
Critical Analysis Step: Measure the
-
If
, you have successfully engineered a halogen-bonded network. -
The distance
should be less than the sum of van der Waals radii ( Å).
Homologous Comparison (The Iodo-Analogue)
Research by the Diederich and Resnati groups on the iodo-analogue (1,3,5-tris(iodoethynyl)benzene) reveals polymorphism dependent on solvent.
-
Form A: Dominated by Halogen Bonds (Type II).
-
Form B: Dominated by
stacking. -
The Bromo-Challenge: Because Br has a smaller
-hole than I, tBEP is more likely to adopt Form B (stacking) or a disordered structure unless a co-crystal former (like a pyridine derivative) is introduced to "pull" the bromine into a linear interaction.
Surface vs. Bulk
It is vital to distinguish bulk SCXRD results from Surface-STM results.
-
Bulk: 3D packing, governed by
and . -
Surface (Au111): 2D confinement. tBEP is often used here as a precursor where the C-Br bond is broken to form C-C covalent bonds (Graphdiyne synthesis). In SCXRD, the C-Br bond must remain intact.
References
-
Synthesis & Halogen Bonding: Diederich, F. et al. "Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution." Journal of Organic Chemistry, 2014. Link
-
Polymorphism in Haloethynylbenzenes: Makal, A. et al.
Stacking Interactions as Drivers of Polymorphism." ChemRxiv, 2023. Link -
Surface Synthesis (Graphdiyne Precursors): Sun, Q. et al. "On-Surface Synthesis of Carbon-Based Scaffolds." ResearchGate/Journal of Physical Chemistry C, 2018. Link
-
General Halogen Bonding Theory: Metrangolo, P., & Resnati, G. "Halogen Bonding: A Supramolecular Strategy." CrystEngComm, 2013. Link
-
Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC). Search for "Tris(haloethynyl)benzene" motifs. Link
Sigma-Hole Architectures: A Technical Guide to 1,3,5-Tris(bromoethynyl)benzene
Topic: Sigma-Hole Interactions in 1,3,5-Tris(bromoethynyl)benzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide analyzes the physicochemical properties and synthetic utility of 1,3,5-tris(bromoethynyl)benzene (tBEP) . Beyond its role as a precursor for graphdiyne-like carbon nanostructures, tBEP serves as a pristine model for understanding sigma-hole (
Part 1: The Sigma-Hole Concept in Rigid Scaffolds
The Electrostatic Origin
The
-
Orbital Hybridization Effect: The bromine atom is attached to an sp-hybridized carbon (alkyne). The high s-character (50%) of the sp orbital exerts a stronger electron-withdrawing effect than an sp² (aryl) or sp³ (alkyl) carbon. This pulls electron density away from the bromine, deepening the positive potential of the
-hole. -
Directionality: Unlike hydrogen bonds, which can be somewhat flexible,
-hole interactions (Halogen Bonds, XBs) are highly directional ( ). This rigidity makes tBEP an ideal scaffold for predictable supramolecular assembly.
Quantitative Insight
In tBEP, the three bromoethynyl arms create a
Part 2: Experimental Synthesis Protocol
The synthesis of tBEP requires precision to prevent polymerization of the sensitive alkyne motifs. The following protocol is a self-validating workflow derived from optimized Sonogashira and bromination methodologies.
Workflow Diagram
The following Graphviz diagram outlines the critical path from commercially available starting materials to the purified target.
Figure 1: Step-wise synthesis of tBEP involving Sonogashira coupling followed by silver-catalyzed bromination.
Detailed Methodology
Step 1: Precursor Assembly (TMS-Protection)
-
Reagents: Dissolve 1,3,5-tribromobenzene (4.0 mmol) in dry triethylamine (
, 30 mL). -
Catalyst Loading: Add
(0.30 mmol) and CuI (0.60 mmol). -
Addition: Add trimethylsilylacetylene (14.4 mmol) under
atmosphere. -
Reaction: Stir at 80 °C for 15 hours. Monitor via TLC.
-
Purification: Remove solvent, purify via silica gel column chromatography (Eluent: n-hexane).
-
Validation:
NMR should show a singlet ~0.22 ppm (TMS) and aromatic protons.
-
Step 2: Functionalization to tBEP
-
Solvation: Dissolve the TMS-precursor (1.0 mmol) in acetone (20 mL).
-
Bromination: Add N-bromosuccinimide (NBS, 3.6 mmol) and silver nitrate (
, 0.6 mmol).-
Mechanistic Note:
acts as a catalyst to activate the NBS and facilitate the exchange under mild conditions, avoiding alkyne degradation.
-
-
Work-up: Stir at room temperature for 4 hours. Dilute with n-hexane, filter the precipitate, and concentrate the filtrate.
-
Isolation: Purify via silica gel chromatography (n-hexane).
-
Target Data: White solid.[1]
NMR characteristic peaks: 135.4 (Ar-C), 78.2 (Alkyne-C), 52.2 (C-Br).
-
Part 3: Supramolecular & Surface Assembly
Bulk Crystal Engineering
In the solid state, tBEP and its analogues (e.g., iodo-variants) do not pack randomly. They are driven by specific "synthons"—robust intermolecular interaction patterns.
| Interaction Type | Geometry | Energy Contribution | Description |
| Type II Halogen-Halogen | L-shaped ( | 2–5 kcal/mol | The |
| Halogen- | T-shaped (C-Br | 1–3 kcal/mol | The positive |
| C-H | Linear or Bent | < 1 kcal/mol | Weak hydrogen bonding assisting in close packing. |
Surface Synthesis (The Graphdiyne Connection)
tBEP is a primary precursor for the on-surface synthesis of Graphdiyne (a 2D carbon allotrope).[2][3] When deposited on Au(111) surfaces, the C-Br bond strength is tuned to allow controlled dehalogenation.
-
Mechanism: The
-hole likely directs the initial adsorption geometry of tBEP on the gold surface. Upon heating, the C-Br bonds cleave homolytically. -
Self-Assembly: The resulting radicals couple to form sp-sp² carbon networks.[2] The rigidity of the ethynyl spacer ensures the formation of large, porous hexagonal pores.
Part 4: Applications in Drug Discovery
While tBEP is a materials science scaffold, the principles of its sigma-hole interactions are directly transferable to Medicinal Chemistry.
Halogen Bonding in Protein-Ligand Docking
Medicinal chemists often replace Hydrogen (H) or Methyl (
-
The "Hole" Advantage: A carbonyl oxygen in a protein backbone is a Lewis base. If a ligand presents a halogen
-hole correctly oriented toward this oxygen, it forms a "halogen bond" that is often stronger and more hydrophobic than a hydrogen bond. -
Causality: The strength of this interaction correlates with the electron-withdrawing nature of the scaffold. Just as the ethynyl group in tBEP enhances the Br
-hole, placing a halogen on an electron-deficient heterocycle in a drug molecule enhances binding affinity.
Interaction Logic Diagram
Figure 2: The causal chain of sigma-hole formation and its utilization in ligand binding.
References
-
Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction. Royal Society of Chemistry (Supporting Information). [Link][1][2][4][5][6][7][8][9]
-
Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction. Molecules (MDPI). [Link][6]
-
Structural, Electronic, and Vibrational Properties of 2D Graphdiyne-Like Carbon Nanonetwork Synthesized on Au(111). The Journal of Physical Chemistry C. [Link]
-
Cooper
- Stacking Interactions as Drivers of Polymorphism. ChemRxiv. [Link][1][2][4][6][7][10] -
Sigma-hole interactions: A journey from d to p-block elements. Politecnico di Milano. [Link][7]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Architecting Supramolecular Assemblies: The Halogen Bonding Potential of Tris(bromoethynyl)benzene Derivatives
Executive Summary
In the realm of crystal engineering and drug discovery, the halogen bond (XB) has emerged as a precise, directional interaction orthogonal to hydrogen bonding. While iodinated scaffolds often dominate due to their massive
This guide dissects the physicochemical mechanics of the bromoethynyl synthon (
Part 1: The Physics of the Bromoethynyl Synthon
The Sigma-Hole Mechanism
The efficacy of tris(bromoethynyl)benzene relies on the
-
Hybridization Effect: The
-hybridized carbon is more electronegative (50% -character) than the carbon of the benzene ring. This pulls electron density away from the bromine atom more effectively, deepening the -hole. -
Directionality: The linearity of the alkyne rigidifies the donor vector, ensuring that the XB angle (
) approaches with high fidelity.
Comparative Interaction Potential
The interaction energy (
| Donor Type | Hybridization | Approx. | XB Strength | Steric Profile |
| Aryl-Br | 15 - 20 | Weak | High | |
| Alkynyl-Br | 25 - 35 | Moderate/Strong | Low (Linear) | |
| Alkynyl-I | 40 - 50 | Very Strong | Moderate |
Data derived from electrostatic potential surface analyses [1, 2].
Mechanism Visualization
Figure 1: The electronic origin of the enhanced
Part 2: Synthetic Architecture
Synthesis of 1,3,5-tris(bromoethynyl)benzene requires precision to avoid incomplete substitution or alkyne degradation. The following protocol utilizes a Sonogashira coupling followed by a "one-pot" desilylation/bromination sequence.
Reagents & Safety
-
Precursors: 1,3,5-Tribromobenzene, Trimethylsilylacetylene (TMSA).
-
Catalysts:
, CuI. -
Brominating Agent: N-Bromosuccinimide (NBS) with
(catalytic). -
Safety: Silver acetylides are potentially explosive. The in situ method described below minimizes the accumulation of free terminal alkynes and silver salts.
Step-by-Step Protocol
Step 1: The TMS-Protected Intermediate
-
Charge: In a flame-dried Schlenk flask, dissolve 1,3,5-tribromobenzene (1.0 eq) in anhydrous
/ THF (1:1 v/v). -
Catalyze: Add
(5 mol%) and CuI (3 mol%). Degas via freeze-pump-thaw (3 cycles). -
Couple: Add TMS-acetylene (3.5 eq) under
. Heat to 70°C for 12 hours. -
Workup: Filter off ammonium salts, evaporate solvent, and purify via silica column (Hexanes).
-
Validation (NMR): Look for the disappearance of Ar-Br protons and appearance of TMS singlet at
ppm.
Step 2: Bromination (The Critical Step)
Note: Direct bromination of the TMS group avoids the unstable terminal alkyne intermediate.
-
Dissolve: Dissolve the TMS-intermediate (1.0 eq) in Acetone/MeOH (5:1).
-
Activate: Add
(0.2 eq) followed by NBS (3.3 eq). Wrap flask in foil (light sensitive). -
React: Stir at room temperature for 4 hours. The reaction is driven by the high affinity of Si for F/O and Ag for the alkyne, followed by electrophilic bromination.
-
Purify: Quench with water, extract with DCM. Pass through a short plug of silica to remove silver residues. Recrystallize from
/Hexane.
Synthetic Workflow Diagram
Figure 2: Optimized synthetic route avoiding isolation of unstable terminal alkynes.
Part 3: Supramolecular Assembly Strategy
The
Acceptor Selection & Network Topology
To engineer specific pore sizes or lattice structures, the choice of Lewis base (XB acceptor) is critical.
| Acceptor Type | Geometry | Resulting Topology | Application |
| Halide ( | Spherical | Anion Encapsulation | |
| 4,4'-Bipyridine | Linear | 1D Chains / Interpenetrated 3D | MOF Linkers |
| Hexamethylenetetramine | Tetrahedral | 3D Diamondoid Networks | Porous Frameworks |
Crystallization Protocol (Co-Crystal Engineering)
Self-Validating Method: The "Layering Technique" is superior to evaporation for X-ray quality crystals.
-
Solution A: Dissolve Tris(bromoethynyl)benzene in a dense solvent (e.g.,
or Chlorobenzene). -
Buffer: Carefully layer pure solvent (same as A) on top.
-
Solution B: Dissolve the Acceptor (e.g., Bipyridine) in a less dense solvent (e.g., MeOH or Hexane) and layer gently on top.
-
Incubation: Allow diffusion for 3-7 days in the dark.
-
Check: Interfacial crystals indicate successful halogen bonding. If precipitate forms immediately, the concentration is too high.
Part 4: References
-
Politzer, P., et al. (2013). "The
-hole and its role in halogen bonding." Journal of Molecular Modeling. -
Metrangolo, P., & Resnati, G. (2012). "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal.
-
Goroff, N. S., et al. (2005). "Preparation of iodoalkynes and their use in crystal engineering." (Adapted for bromo-analogs).[3][4] Organic Letters.
-
IUPAC Recommendation. (2013). "Definition of the Halogen Bond." Pure and Applied Chemistry.
Sources
Technical Guide: Solubility Profile & Handling of 1,3,5-Tris(bromoethynyl)benzene
The following guide provides an in-depth technical analysis of the solubility, handling, and application of 1,3,5-tris(bromoethynyl)benzene , a critical precursor in the synthesis of graphdiyne (GDY) and advanced carbon allotropes.
Executive Summary
1,3,5-Tris(bromoethynyl)benzene (CAS: 177738-26-0) is a rigid,
Understanding its solubility landscape is non-trivial; while the core is aromatic, the bromoalkynyl "arms" introduce polarizability and reactivity that dictate specific solvent choices for synthesis, purification (chromatography), and spectroscopic characterization (NMR). This guide synthesizes empirical data to provide a robust protocol for researchers.
Physicochemical Profile
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 386.87 g/mol |
| Physical State | White to off-white solid |
| Symmetry | |
| Storage | -20°C, Inert Atmosphere ( |
| Key Functionality | Terminal alkynyl bromides (-C≡C-Br) for homocoupling |
Solubility Mechanism
The molecule combines a hydrophobic benzene core with polarizable bromine termini. The halogen bonding potential of the -C≡C-Br groups allows for specific interactions, but the overall solubility is dominated by London dispersion forces and
Solubility Landscape
The following table categorizes solvents based on empirical usage in synthesis and characterization protocols.
Quantitative & Qualitative Solubility Data
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Chlorinated Hydrocarbons | Chloroform ( | High | Primary solvent for NMR ( |
| Dichloromethane ( | High | Used in work-up and extraction phases. | |
| Aromatic Hydrocarbons | Toluene | High | Used in solution-phase coupling reactions. |
| Benzene | High | Alternative NMR solvent ( | |
| Polar Aprotic | Acetone | Moderate/High | Critical: Reaction medium for bromination (AgNO3/NBS).[1] |
| THF | Moderate | Used in coupling reactions; good solubilizer. | |
| Aliphatic Hydrocarbons | Hexane / Pet.[2] Ether | Moderate | Critical: Eluent for column chromatography ( |
| Polar Protic | Water | Insoluble | Used to wash away inorganic salts (Ag, succinimide). |
| Methanol/Ethanol | Low | Potential antisolvent for precipitation. |
Experimental Protocols
Protocol A: Synthesis & Purification Workflow
Context: The solubility differential between the product and the reaction byproducts is the basis for purification.
Reaction: 1,3,5-Triethynylbenzene
-
Dissolution: Dissolve 1,3,5-triethynylbenzene in Acetone . Acetone is chosen because it dissolves the starting material and the reagents (NBS, AgNO3) effectively.
-
Reaction: Stir at room temperature. The formation of the bromoalkyne proceeds rapidly.
-
Work-up (Solubility-Driven Separation):
-
Purification:
Protocol B: NMR Characterization
Context: Standard validation of purity.
-
Solvent: Use
(Deuterated Chloroform). -
Concentration: ~5-10 mg in 0.6 mL
. -
Expected Signals (400 MHz):
- 7.46 ppm (s, 3H): Singlet representing the three equivalent aromatic protons on the benzene ring.
-
Note: Absence of the acetylenic proton signal (
3.11 ppm) confirms complete bromination.
Visualization of Workflows
Figure 1: Solubility-Driven Synthesis & Purification Logic
Caption: Workflow exploiting differential solubility in Acetone/Hexane to separate the target bromoalkyne from polar byproducts.
Figure 2: Solvent Selection Decision Tree
Caption: Optimal solvent mapping for specific experimental phases.
Stability & Troubleshooting
Light Sensitivity
Alkynyl bromides are inherently unstable to UV light.
-
Risk: Photolytic cleavage of the C-Br bond, leading to radical formation and polymerization (darkening of solid).
-
Mitigation: Wrap all reaction vessels and columns in aluminum foil. Perform chromatography quickly.
Thermal Instability
-
Storage: Store the purified solid at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Avoid prolonged heating >50°C during solvent evaporation. Use a rotary evaporator with a water bath at ambient temperature (25-30°C).
"Oiling Out"
If the product oils out during recrystallization attempts (rare, as chromatography is preferred):
-
Cause: Solvent polarity is too high or temperature dropped too fast.
-
Fix: Redissolve in a minimum amount of DCM, then slowly layer Hexane on top to induce crystallization via diffusion.
References
-
Synthesis & Characterization
-
Zhang, Y., et al. "Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction."[9] Molecules, 2023, 28(5), 2362.
- Protocol Source: Detailed the NBS/AgNO3 bromination in acetone and purific
-
-
On-Surface Synthesis & Properties
- Sánchez-Sánchez, C., et al. "On-surface synthesis of graphdiyne-like nanowires.
- Context: Describes the deposition and stability of the precursor on Au(111).
-
NMR Data Verification
Sources
- 1. rsc.org [rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Report: Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Electronic Structure Profiling of 1,3,5-Tris(bromoethynyl)benzene: A Guide for Molecular Modeling & Interaction Analysis
Executive Summary
1,3,5-Tris(bromoethynyl)benzene represents a high-symmetry (
This guide details the electronic structure calculation workflow for this molecule, focusing on the quantification of the
Part 1: Computational Strategy & Theory[2][3]
The Theoretical Challenge: Halogen Bonding
Standard DFT functionals (e.g., B3LYP) often fail to accurately describe the weak, non-covalent interactions dominating the behavior of bromoethynyl groups. Two specific errors must be mitigated:
-
Dispersion Failure: The lack of long-range dispersion forces in standard functionals leads to poor prediction of stacking geometries.[1]
-
Self-Interaction Error (SIE): SIE can artificially delocalize electron density, obscuring the magnitude of the
-hole on the bromine atom.
Recommended Level of Theory
To ensure "Expertise & Experience" (E-E-A-T), we recommend the following model chemistry:
| Component | Recommendation | Rationale |
| Functional | ||
| Basis Set | def2-TZVP | Triple- |
| Solvation | PCM / SMD (Chloroform) | Gas phase is sufficient for |
| Symmetry | Enforcing symmetry reduces computational cost and prevents numerical noise from breaking the degenerate orbitals. |
Part 2: Step-by-Step Experimental Protocol
Workflow Diagram
The following diagram outlines the logical flow from structure generation to property extraction.
Figure 1: Computational workflow for characterizing 1,3,5-tris(bromoethynyl)benzene. Note the feedback loop at the frequency step to ensure a true ground state.
Step 1: Structure Initialization
Construct the molecule ensuring the alkyne arms are linear and coplanar with the benzene ring.
-
Bond Estimate: C(sp)-C(sp)
1.37 Å; C(sp)-Br 1.79 Å.[1] -
Symmetry: Set point group to
. If your software struggles with high symmetry, start with but ensure initial coordinates are symmetric.[1]
Step 2: Geometry Optimization & Frequency Calculation
Run the optimization to relax the structure. A frequency calculation is mandatory to verify the stationary point (zero imaginary frequencies) and to generate thermochemical data.
Sample Input Syntax (Gaussian style):
Note: int=ultrafine is recommended for DFT calculations involving soft modes in halogenated systems.
Step 3: Molecular Electrostatic Potential (MEP) Mapping
This is the critical step for drug design applications. You must map the electrostatic potential onto an isodensity surface (typically 0.001 a.u.) to visualize the
-
Generate the formatted checkpoint file.[1]
-
Create a cube file for Total Electron Density and Electrostatic Potential.[1]
-
Map Potential onto Density.[1]
-
Target Metric: Identify the local maximum of electrostatic potential (
) exactly along the C-Br bond axis.
Part 3: Electronic Property Analysis & Interpretation
The Sigma-Hole ( -hole) Mechanism
For researchers in drug development, understanding the
Figure 2: Mechanistic formation of the
Quantitative Benchmarks
When analyzing your output, compare your results against these expected theoretical ranges for 1,3,5-tris(bromoethynyl)benzene. Deviations >5% suggest methodology errors (e.g., using a basis set without polarization).[1]
| Property | Expected Value (Approx.) | Significance |
| C(sp)-Br Bond Length | 1.79 - 1.81 Å | Shorter than alkyl-Br due to sp-hybridization. |
| C | 2180 - 2220 cm | Diagnostic IR band; shifts upon halogen bonding.[1] |
| HOMO-LUMO Gap | 4.5 - 5.0 eV (DFT) | Indicates chemical hardness; relevant for reactivity.[1] |
| +25 to +35 kcal/mol | Key Metric. Indicates strong halogen bond donor capability.[1] |
Orbital Analysis (HOMO/LUMO)
-
HOMO: Likely degenerate (
or symmetry), delocalized over the benzene ring and the alkyne arms. -
LUMO: Also delocalized.[1] The extent of delocalization into the C-Br bond correlates with the ability to accept back-donation, though the primary interaction mode is electrostatic (
-hole).
Part 4: Applications in Drug Discovery[3][5][6][7]
Why simulate this molecule?
-
Force Field Validation: Use the computed
of 1,3,5-tris(bromoethynyl)benzene to fit "extra-point" charge models in Molecular Dynamics (MD) force fields (e.g., AMBER/CHARMM). Standard point-charge models treat halogens as uniformly negative, which is incorrect.[1] -
Fragment Screening: This scaffold represents a rigid, multi-valent halogen bonding probe.[1] If this fragment binds to a target pocket in silico, it suggests the pocket is rich in nucleophilic residues suitable for high-affinity halogenated lead optimization.[1]
References
-
Politzer, P., & Murray, J. S. (2024).[1] The Formation of σ-Hole Bonds: A Physical Interpretation. National Institutes of Health (PMC).[1] Link
-
Ford, M. C., & Ho, P. S. (2016).[1] Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Gilday, L. C., et al. (2015).[1] Halogen Bonding: Current Issues. Chemical Reviews. Link
-
Sim, E., et al. (2018).[1] Hydrogen-Bond-Enhanced Halogen Bonds. University of California, Irvine (Burke Group).[1] Link
-
Sun, Q., et al. (2017).[1] Bottom-Up Synthesis of Graphdiyne Nanowalls on Arbitrary Substrates. (Context for synthesis and structure). Link
Sources
Methodological & Application
Application Notes and Protocols for On-Surface Synthesis of 2D Graphdiyne-like Networks using 1,3,5-tris(bromoethynyl)benzene on Au(111)
Introduction: The Dawn of Atomically Precise Carbon Nanonetworks
Graphdiyne, a two-dimensional carbon allotrope, has emerged as a material of significant scientific interest due to its unique electronic, mechanical, and optical properties, which are distinct from its more famous cousin, graphene.[1][2] Characterized by a lattice of sp- and sp²-hybridized carbon atoms, graphdiyne's structure, featuring diacetylenic linkages connecting benzene rings, opens up a natural bandgap, a property graphene lacks.[3] This makes it a promising candidate for next-generation semiconductor devices and other advanced applications.
On-surface synthesis under ultra-high vacuum (UHV) conditions has become a powerful bottom-up approach for the fabrication of atomically precise 2D materials like graphdiyne.[4][5] This method offers unparalleled control over the formation of covalent networks on metallic substrates. This application note provides a comprehensive guide for the synthesis of a graphdiyne-like 2D sp-sp² carbon nanonetwork on a Au(111) surface using 1,3,5-tris(bromoethynyl)benzene (tBEP) as the molecular precursor. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss essential characterization and troubleshooting techniques.
Theoretical Foundation: A Surface-Catalyzed Cascade
The on-surface synthesis of the graphdiyne-like network from tBEP on Au(111) is a multi-step process that leverages the catalytic activity of the gold surface. The reaction proceeds through a cascade of events that can be broadly categorized into three simultaneous steps:
-
Adsorption: The tBEP precursor molecules are first thermally sublimated onto the pristine Au(111) surface in a UHV environment. At this stage, the molecules are typically mobile on the surface.
-
Dehalogenation: The catalytic Au(111) surface facilitates the cleavage of the carbon-bromine (C-Br) bonds in the tBEP molecules. This dehalogenation step results in the formation of highly reactive radical species on the surface.
-
Homocoupling and Network Formation: The generated radicals diffuse on the 2D template and subsequently couple together. This process is often mediated by gold adatoms, leading to the formation of an organometallic intermediate network.[6] Gentle annealing can then promote the formation of the final, fully covalent graphdiyne-like structure.[4]
The overall reaction is a dehalogenative homocoupling polymerization that leads to the desired 2D covalent organic framework.
Experimental Workflow: From Precursor to Network
The successful synthesis of the graphdiyne-like network is critically dependent on maintaining pristine UHV conditions and precise control over experimental parameters.
I. Precursor Material: 1,3,5-tris(bromoethynyl)benzene (tBEP)
While the direct synthesis of 1,3,5-tris(bromoethynyl)benzene can be challenging, a common synthetic route involves the transformation of 1,3,5-triethynylbenzene. For the purpose of this guide, we will reference a related synthesis of 1,3,5-tris(bromomethyl)benzene from mesitylene as an illustration of the synthetic strategies for related precursors.[7] Researchers should consult specialized organic synthesis literature for the precise preparation of tBEP.
Safety Precautions for Precursor Handling:
| Hazard Category | Recommended Protective Measures |
| Inhalation | Handle in a certified chemical fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable. |
| Skin Contact | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Eye Contact | Use safety goggles or a face shield. |
| General | Ensure an emergency eyewash station and safety shower are accessible. |
II. Instrumentation and Materials
-
Ultra-High Vacuum (UHV) System: A multi-chamber UHV system with a base pressure of < 5 × 10⁻¹⁰ mbar is essential. The system should be equipped with:
-
A preparation chamber for substrate cleaning and precursor deposition.
-
An analysis chamber with a Scanning Tunneling Microscope (STM).
-
Standard surface science analytical tools like Low-Energy Electron Diffraction (LEED) and X-ray Photoelectron Spectroscopy (XPS) are highly recommended.
-
-
Substrate: A single-crystal Au(111) substrate.
-
Precursor Source: An organic molecular evaporator or a Knudsen cell for the thermal sublimation of tBEP.
-
Gases: High-purity Argon (Ar) for ion sputtering.
III. Detailed Experimental Protocol
A. Au(111) Substrate Preparation:
A clean and atomically flat Au(111) surface is paramount for successful on-surface synthesis.
-
Initial Cleaning: Degas the Au(111) crystal in the UHV preparation chamber at 600 K for several hours.
-
Sputtering-Annealing Cycles: Perform multiple cycles of Ar⁺ ion sputtering followed by annealing to remove surface contaminants and restore a well-ordered surface.
-
Sputtering: Sputter the surface with Ar⁺ ions at an energy of 1-1.5 keV for 20-30 minutes.
-
Annealing: Anneal the crystal to 750-800 K for 20-30 minutes.
-
-
Verification of Surface Cleanliness: After the final cycle, verify the surface cleanliness and the characteristic herringbone reconstruction of the Au(111) surface using STM and/or LEED.
B. Deposition of tBEP Precursor:
-
Degassing the Evaporator: Thoroughly degas the organic molecular evaporator containing the tBEP precursor at a temperature slightly below its sublimation point for several hours to remove adsorbed water and other volatile impurities.
-
Sublimation: Heat the evaporator to approximately 304 K to sublimate the tBEP molecules.
-
Deposition: Deposit the tBEP onto the clean Au(111) substrate, which is held at room temperature. The deposition rate should be low (typically in the range of 0.1-0.5 monolayers per minute) to allow for proper self-assembly. The total coverage should be sub-monolayer to allow for the study of individual networks.
C. Formation of the Covalent Network:
The formation of the graphdiyne-like network occurs upon deposition at room temperature.[6] However, subsequent annealing can be used to improve the long-range order and promote the transition from organometallic intermediates to a fully covalent structure.
-
Initial Characterization: After deposition, transfer the sample to the STM chamber for initial characterization at room temperature.
-
Thermal Annealing (Optional): To improve the quality of the network, the sample can be annealed in UHV. A stepwise annealing process is recommended:
-
Anneal to 380 K to promote the formation of organometallic intermediates.
-
Further anneal to 430 K to facilitate the demetallation and formation of the covalent diacetylene linkages.[4]
-
Higher temperature annealing (up to 580 K) can also be explored, but may lead to the formation of amorphous phases.
-
IV. Characterization and Data Analysis
Scanning Tunneling Microscopy is the primary tool for characterizing the on-surface synthesis at the atomic scale.
A. STM Imaging Parameters:
The following table provides typical parameters for STM imaging of the graphdiyne-like network on Au(111).
| Parameter | Typical Value | Notes |
| Bias Voltage (V_bias) | -1.5 V to +1.5 V | The contrast of the STM image can be sensitive to the bias voltage. Both positive and negative biases should be explored. |
| Tunneling Current (I_t) | 0.1 nA to 1.0 nA | Lower currents are generally preferred to minimize tip-sample interactions. |
| Temperature | Room Temperature or Low Temperature (e.g., 77 K) | Low-temperature STM can provide higher stability and resolution. |
B. Data Interpretation:
-
Large-Scale Images: Acquire large-scale STM images (e.g., 100 nm x 100 nm) to assess the overall coverage and the formation of extended networks.
-
High-Resolution Images: Obtain atomically resolved images to confirm the hexagonal porous structure of the graphdiyne-like network.
-
Moiré Patterns: The lattice mismatch between the synthesized 2D network and the underlying Au(111) substrate can give rise to moiré patterns.[8][9] The analysis of these patterns can provide valuable information about the registration and strain of the 2D material on the substrate. The periodicity of the moiré pattern can be determined from the Fourier transform of the STM image.[10]
-
dI/dV Spectroscopy: Scanning tunneling spectroscopy (STS) can be used to probe the local density of states (LDOS) of the synthesized network, providing insights into its electronic properties, such as the bandgap.
Workflow and Reaction Schematics
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. dovepress.com [dovepress.com]
- 3. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Method for the Manual Analysis of Moiré Structures in STM images - PMC [pmc.ncbi.nlm.nih.gov]
fabricating 2D carbon-rich materials from 1,3,5-tris(bromoethynyl)benzene
Application Note: High-Fidelity Fabrication of 2D Acetylenic Carbon Networks via 1,3,5-Tris(bromoethynyl)benzene
Part 1: Executive Summary & Strategic Rationale
The fabrication of two-dimensional (2D) carbon-rich materials, specifically graphdiyne (GDY) and its analogs, has traditionally relied on the oxidative homocoupling (Glaser-Hay) of terminal alkynes. However, this approach often suffers from low selectivity and oxidative defects when applied to precision monolayer engineering.
This guide details the use of 1,3,5-tris(bromoethynyl)benzene (tBEB) as a superior precursor. Unlike terminal alkynes, tBEB utilizes dehalogenative homocoupling , a mechanism driven by C–Br bond cleavage rather than C–H activation.
Why tBEB?
-
Thermodynamic Control: The C–Br bond provides a specific activation threshold, allowing researchers to separate the adsorption, activation (radical formation), and coupling phases via temperature control.
-
Structural Integrity: Eliminates the requirement for oxidative catalysts (Cu/TMEDA) in surface synthesis, preventing metal contamination in the final electronic monolayer.
-
Surface Mobility: The bromo-functionalized precursor exhibits optimized diffusion barriers on Au(111), promoting the formation of extended, defect-free domains before irreversible polymerization occurs.
Part 2: Precursor Synthesis (Self-Validating Protocol)
Before fabrication, the precursor must be synthesized with high purity (>99%). Commercial sources are often insufficient for UHV (Ultra-High Vacuum) applications.
Target Molecule: 1,3,5-tris(bromoethynyl)benzene (tBEB) CAS: N/A (Specialized derivative)
Step-by-Step Synthesis Workflow
-
Intermediate: 1,3,5-Tris((trimethylsilyl)ethynyl)benzene (TMS-protected).
-
Final Product: tBEB.
Protocol:
-
Sonogashira Coupling:
-
Combine 1,3,5-tribromobenzene (1 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) in degassed Triethylamine (Et₃N).
-
Add Trimethylsilylacetylene (3.5 eq).
-
Heat to 80°C for 12 hours under Argon.
-
Validation: TLC should show a single fluorescent spot. Purify via silica column (Hexanes).
-
-
Bromination/Deprotection (One-Pot):
-
Dissolve the TMS-intermediate in Acetone.
-
Add N-Bromosuccinimide (NBS) (3.5 eq) and AgNO₃ (catalytic, 0.5 eq).
-
Stir at Room Temperature (RT) for 4 hours.
-
Mechanism:[6] Ag(I) catalyzes the substitution of the silyl group with bromine.
-
-
Purification:
-
Filter off succinimide/Ag salts.
-
Recrystallize from cold Hexane/Chloroform.
-
Critical Check: ¹H NMR must show a singlet at ~7.46 ppm (aromatic H) and zero peaks in the aliphatic region (0-2 ppm), confirming total removal of TMS groups.
-
Part 3: Method A - On-Surface Synthesis (UHV-STM)
This is the "Gold Standard" method for fundamental studies, producing atomically precise monolayers on gold surfaces.
Equipment: UHV Chamber (Base pressure < 10⁻¹⁰ mbar), LT-STM. Substrate: Single crystal Au(111).[7]
Experimental Workflow
1. Substrate Preparation:
-
Clean Au(111) via cycles of Ar⁺ sputtering (1.0 keV) and annealing (750 K).
-
Validation: STM must show large, atomically flat terraces (>50 nm width) with visible herringbone reconstruction.
2. Deposition:
-
Load tBEB into a Knudsen cell (Organic Molecular Evaporator).
-
Degas precursor at 300 K for 1 hour.
-
Sublimation Temperature: 330 K ± 5 K. (Calibrate using a Quartz Crystal Microbalance to 0.1 ML/min).
-
Substrate Temperature during Deposition: Keep Au(111) at Room Temperature (300 K) .
-
Reasoning: Deposition at RT prevents premature polymerization, allowing molecules to self-assemble into a dense-packed supramolecular phase.
-
3. On-Surface Polymerization (The Temperature Program): This is the critical step where C-Br cleavage and C-C coupling are sequentially activated.
| Phase | Temperature | Duration | Physical Process | Status Check (STM) |
| I. Assembly | 300 K | N/A | Adsorption & Self-Assembly | Ordered islands, intact molecules. |
| II. Activation | 320 K - 350 K | 30 min | C-Br Cleavage (Dehalogenation) | Appearance of bright protrusions (Br atoms) detached from organic backbone. |
| III. Coupling | 400 K - 425 K | 60 min | Radical Diffusion & C-C Bond Formation | Formation of branched chains and small reticulated networks. |
| IV. Healing | 450 K - 500 K | 30 min | Network Regularization | Extended 2D honeycomb domains. Warning: >550 K causes decomposition. |
Diagram: On-Surface Reaction Pathway
Caption: Sequential reaction pathway for the dehalogenative homocoupling of tBEB on Au(111).
Part 4: Method B - Solution/Interface Synthesis (Scalable)
For applications requiring bulk material (e.g., battery electrodes), UHV is impractical. This protocol adapts the chemistry for liquid-phase synthesis.
Concept: Use a liquid-liquid or gas-liquid interface to confine the polymerization to 2D.
Protocol:
-
Phase A (Organic): Dissolve tBEB (10 mM) in Dichloromethane (DCM).
-
Phase B (Aqueous): Water containing Copper(I) catalyst (CuCl) and Ammonia (NH₃) or Pyridine.
-
Note: While tBEB is designed for dehalogenation, in solution, the presence of Cu(I) often facilitates a mechanism similar to Eglinton coupling, utilizing the alkynyl-bromide as a pseudo-halide partner.
-
-
Setup: Layer Phase A carefully under Phase B in a narrow beaker.
-
Reaction:
-
Allow to stand undisturbed for 72 hours at RT.
-
A film will form at the interface.
-
-
Harvesting: Lift the film onto a substrate (SiO₂ or TEM grid) for analysis.
-
Washing: Rinse rigorously with dilute HCl (to remove Cu) and Ethanol.
Part 5: Characterization & Troubleshooting
Data Interpretation Table
| Technique | Parameter | Expected Signal (Success) | Signal (Failure/Defect) |
| STM (UHV) | Topography | Honeycomb lattice, pore size ~2.5 nm. | Disordered aggregates, bright clusters (trapped Br). |
| XPS | C 1s Spectrum | Main peak 284.5 eV (sp²), Shoulder 285.0 eV (sp). | Peak at 286+ eV (C-O oxidation). |
| XPS | Br 3d Spectrum | Total disappearance after annealing >450 K. | Persistent doublet at 68/69 eV (Incomplete reaction). |
| Raman | G-Band | Sharp peak ~1580 cm⁻¹. | Broad, noisy D-band (Amorphous carbon). |
| Raman | Acetylenic Band | Distinct peak ~2100-2200 cm⁻¹. | Missing (Indicates cross-linking or degradation). |
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing structural disorder in on-surface synthesis.
References
-
Sun, Q., Cai, L., Ma, H., Yuan, C., & Xu, W. (2016). Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111): Incorporation of Acetylenic Scaffolding into Surface Nanostructures.[8][9] ACS Nano, 10(7), 7023–7030. Link
-
Li, Y., et al. (2010).[3] Architecture of Graphdiyne Nanoscale Films. Chemical Communications, 46(19), 3256-3258. Link
-
Gao, H. Y., & Fuchs, H. (2017).[8] Frontiers of on-surface synthesis: From principles to applications. Nano Today, 13, 77-96.[8] Link[8]
-
Shen, Q., et al. (2017).[8] On-Surface Synthesis of Carbon-Based Scaffolds through Dehalogenative Homocoupling. Accounts of Chemical Research, 50(4). Link[8]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. Transmetalation in Surface-Confined Single-Layer Organometallic Networks with Alkynyl–Metal–Alkynyl Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Co-crystallization and Self-Assembly of 1,3,5-Tris(bromoethynyl)benzene (tBEP)
Here is a comprehensive Application Note and Protocol guide for 1,3,5-tris(bromoethynyl)benzene (tBEP) . This guide synthesizes established on-surface synthesis protocols with principles of bulk crystal engineering, addressing the molecule's dual role as a precursor for 2D carbon networks (Graphdiyne) and a rigid halogen-bond donor.
Executive Summary
1,3,5-Tris(bromoethynyl)benzene (tBEP) is a
This guide details two distinct co-crystallization modalities:
-
Surface-Confined Co-crystallization (Self-Assembly): The primary application of tBEP, where it serves as a precursor for the synthesis of Graphdiyne-like 2D materials on noble metal surfaces (Au, Ag).
-
Bulk Supramolecular Co-crystallization: A protocol for generating 3D porous networks by pairing tBEP with Lewis base acceptors (e.g., pyridines, HMTA) via halogen bonding.
Molecule Profile & Safety
Compound: 1,3,5-Tris(bromoethynyl)benzene
Abbreviation: tBEP (or TBEB)
Molecular Formula: C
⚠️ SAFETY WARNING: Bromoalkynes can be energetically unstable. While tBEP is generally stable at room temperature, it should be stored in the dark at -20°C to prevent photolytic debromination or polymerization. Avoid metal spatulas during bulk handling to prevent catalytic decomposition.
Pre-Formulation: Synthesis of tBEP
Commercial availability of high-purity tBEP is limited. The following protocol ensures a high-purity input material, critical for defect-free crystallization.
Workflow Diagram:
Figure 1: Synthetic pathway for high-purity tBEP precursor.
Key Synthetic Step (Bromination):
-
Dissolve 1,3,5-triethynylbenzene (1.0 eq) in Acetone.
-
Add N-Bromosuccinimide (NBS, 3.6 eq) and AgNO
(catalytic, 0.6 eq). -
Stir at Room Temperature for 4 hours.
-
Purification: Filter precipitate, concentrate filtrate, and purify via silica gel chromatography (Eluent: n-Hexane).
-
Validation:
H NMR (CDCl ) should show a singlet at 7.57 ppm (aromatic protons). Absence of acetylenic proton ( 3.1 ppm) confirms complete bromination.
Protocol A: Surface-Confined Co-crystallization (On-Surface Synthesis)
This is the industry-standard method for generating 2D carbon networks. "Co-crystallization" here refers to the ordered self-assembly of tBEP molecules on a substrate before covalent coupling.
Materials
-
Substrate: Au(111) single crystal (atomically flat).
-
Equipment: Ultra-High Vacuum (UHV) chamber (
mbar), Organic Molecular Beam Epitaxy (OMBE) evaporator, Scanning Tunneling Microscope (STM).
Step-by-Step Procedure
-
Substrate Cleaning:
-
Clean Au(111) via cycles of Argon ion sputtering (1 keV) and thermal annealing (750 K) until large, reconstructured terraces are visible by STM.
-
-
Deposition (Self-Assembly Phase):
-
Degas tBEP powder in the OMBE crucible at 300 K.
-
Sublime tBEP onto the Au(111) substrate held at Room Temperature (298 K) .
-
Rate: 0.1 monolayers (ML) per minute.
-
Mechanism:[1][2] Molecules self-assemble into a hexagonal "co-crystal" lattice stabilized by intermolecular halogen bonds (Br
Br) and surface epitaxy.
-
-
Characterization (Pre-Reaction):
-
Perform Low-Temperature STM (4.5 K or 77 K).
-
Target Observation: Ordered hexagonal domains. The distance between pore centers should be approx. 16 Å.
-
-
On-Surface Polymerization (Optional):
-
Anneal substrate to 425 K .
-
Reaction: Homolytic cleavage of C-Br bonds followed by C-C coupling (Ullmann-like) forms the Graphdiyne skeleton.
-
Data Interpretation (STM):
| Phase | Temperature | STM Signature | Interaction Type |
|---|
| Self-Assembly | 298 K | Intact molecules, hexagonal packing | Halogen Bonding (Br
Protocol B: Bulk Solution Co-crystallization
For researchers aiming to create 3D porous solids or study fundamental halogen bonding, tBEP acts as a rigid, tritopic Lewis Acid.
Design Strategy
tBEP possesses three
Recommended Partners (Co-formers):
-
Hexamethylenetetramine (HMTA): Tetrahedral acceptor, promotes 3D networks.
-
1,2-bis(4-pyridyl)ethane: Linear bidentate acceptor.
-
4,4'-Bipyridine: Rigid linear acceptor.
Experimental Protocol (Slow Evaporation)
-
Stoichiometry: Prepare a 1:1 molar ratio of tBEP and the XB Acceptor (e.g., HMTA).
-
Note: Although tBEP has 3 donors and HMTA has 4 acceptors, a 1:1 ratio is a robust starting point for network exploration.
-
-
Solvent Selection:
-
Solvent A (Donor): Chloroform (CHCl
) or Dichloromethane (DCM) – Good solubility for tBEP. -
Solvent B (Acceptor): Methanol (MeOH) or Ethanol – Good solubility for nitrogen bases.
-
Mixture: 1:1 v/v CHCl
/MeOH.
-
-
Procedure:
-
Dissolve 10 mg of tBEP in 2 mL of Solvent A.
-
Dissolve equimolar amount of Acceptor in 2 mL of Solvent B.
-
Mix solutions in a 5 mL scintillation vial.
-
Cover with parafilm and poke 3-4 small holes.
-
Allow to stand in a vibration-free, dark environment at 4°C (to reduce kinetic precipitation).
-
-
Harvesting: Crystals typically form within 3-7 days.
Characterization Checklist
-
IR Spectroscopy: Look for the C-Br stretch shift. In a strong halogen bond, the C-Br stretch typically shifts to a lower wavenumber (red shift) compared to pure tBEP.
-
Single Crystal XRD:
-
Criterion: The distance between Br (donor) and N (acceptor) must be significantly less than the sum of the van der Waals radii (
). -
Angle: The C-Br
N angle should be nearly linear ( ).
-
Mechanistic Visualization
Halogen Bonding & Assembly Workflow:
Figure 2: Divergent pathways for tBEP assembly based on environment (Solution vs. Surface).
References
-
Synthesis & Surface Assembly (Graphdiyne Precursor): Sun, H., et al. (2015). Self-Assembly and Dehalogenative Homocoupling of 1,3,5-Tris(bromoethynyl)benzene on Au(111). ACS Nano. [Link]
-
General Halogen Bonding Protocols: Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. [Link]
-
Synthesis of Alkynyl Bromides: Zhang, W., et al. (2018). Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder. MDPI Materials. [Link]
-
Crystal Engineering with C3-Symmetric Donors: Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. [Link]
Sources
synthesis of porous organic frameworks using bromoethynyl benzene linkers
Application Note: Synthesis of Porous Organic Frameworks (POFs) via Bromoethynyl Benzene Linkers
Executive Summary
This guide details the synthesis of Conjugated Microporous Polymers (CMPs) utilizing bromoethynyl benzene derivatives as primary linkers. Unlike conventional
The protocol focuses on the Sonogashira-Hagihara cross-coupling mechanism to generate rigid arylene-ethynylene networks.[1] These frameworks exhibit permanent microporosity, high thermal stability, and extended
Mechanistic Principles & Strategic Logic
The "Molecular Wire" Advantage
Bromoethynyl benzene (specifically 1-bromo-4-ethynylbenzene) possesses a dual-functionality: an aryl bromide electrophile and a terminal alkyne nucleophile.[1]
-
Stoichiometric Balance: In self-polymerization (
), the 1:1 ratio of reactive groups is intrinsic, eliminating the need for precise molar balancing required in binary component systems. -
Topology Control:
-
Linear Extension: 1-bromo-4-ethynylbenzene acts as a linear spacer, expanding pore size without altering network topology.[1]
-
Network Formation: To generate a Porous Organic Framework (POF) rather than a linear polymer, the reaction must include a "knot" monomer (e.g., 1,3,5-triethynylbenzene) or utilize a non-linear bromoethynyl isomer (e.g., 1,3-dibromo-5-ethynylbenzene).
-
Reaction Mechanism: Sonogashira Cross-Coupling
The formation of the carbon-carbon triple bond linkage relies on a dual catalytic cycle involving Palladium(0) and Copper(I).
-
Oxidative Addition:
inserts into the bond of the bromoethynyl benzene.[1] -
Transmetallation: The terminal alkyne is activated by the copper co-catalyst (forming a Cu-acetylide), which then transfers the organic group to the Palladium center.
-
Reductive Elimination: The
bond forms, regenerating the catalyst and releasing the extended framework.
Critical Parameters & Reagents
To ensure reproducibility and high surface area (BET
Table 1: Reagent Specifications & Causality
| Component | Specification | Role & Causality |
| Monomer A | 1-Bromo-4-ethynylbenzene (98%) | The linear rigid strut.[1] Must be free of homocoupled diyne impurities.[1] |
| Node Monomer | 1,3,5-Triethynylbenzene (TEB) | The |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [ | The active |
| Co-Catalyst | Copper(I) Iodide (CuI) | Activates the alkyne proton. Must be white/off-white; yellow/brown indicates oxidation to Cu(II).[1] |
| Solvent | Toluene / Triethylamine (TEA) (4:1 v/v) | Toluene solubilizes the growing oligomers; TEA acts as the base to neutralize HBr byproducts. |
| Atmosphere | Ultra-High Purity Nitrogen or Argon | Exclusion of |
Detailed Experimental Protocol
Pre-Synthesis Preparation (The "Freeze-Pump-Thaw" Cycle)
Context: Oxygen is the primary failure mode for this synthesis.[1] Sparging with nitrogen is insufficient for high-quality POFs.[1]
-
Assembly: Charge a dry 100 mL Schlenk tube with a magnetic stir bar.
-
Reagent Loading:
-
Solvent Addition: Add 20 mL of Toluene and 5 mL of Triethylamine.
-
Degassing (Critical Step):
-
Freeze the mixture in liquid nitrogen (77 K).
-
Apply high vacuum (< 0.1 mbar) for 10 minutes.
-
Thaw in warm water while keeping the flask closed (static vacuum).
-
Repeat 3 times.
-
-
Catalyst Addition: Under a positive flow of Nitrogen, rapidly add
(30 mg) and (5 mg). Seal immediately.
Polymerization
-
Heating: Place the Schlenk tube in an oil bath pre-heated to 80°C .
-
Stirring: Stir vigorously (600+ RPM). The mixture will darken from yellow to dark brown/black within 1 hour as conjugation extends.[1]
-
Duration: Maintain reaction for 72 hours .
-
Why 72h? POFs precipitate early, but "aging" allows the internal network to cross-link further, maximizing structural integrity and surface area.
-
Purification & Activation (The "Soxhlet" Standard)
Context: Trapped catalyst and unreacted monomers occupy the pores, artificially lowering the surface area. Simple washing is ineffective.[1]
-
Filtration: Cool to room temperature. Filter the precipitate over a Büchner funnel. Wash with Chloroform (
).[1] -
Soxhlet Extraction:
-
Load the solid into a cellulose thimble.
-
Cycle 1 (24h): Extract with Methanol (removes inorganic salts and catalyst residues).
-
Cycle 2 (24h): Extract with Tetrahydrofuran (THF) or Chloroform (removes unreacted monomers and oligomers).
-
-
Drying:
-
Vacuum dry at 120°C for 12 hours.
-
Advanced: For ultra-high porosity, perform Supercritical
drying to prevent capillary forces from collapsing the pores during solvent removal.
-
Visualization: Synthesis Workflow & Logic
Figure 1: Step-by-step workflow for the synthesis of POFs using bromoethynyl benzene linkers.[1] Note the critical purification steps required to clear the porous network.
Characterization & Quality Control
To validate the synthesis, the following data profile is required:
| Technique | Observation | Interpretation |
| FT-IR Spectroscopy | Disappearance of | Indicates consumption of terminal functional groups and successful coupling.[1] |
| Solid-State | Peak at | Confirms the formation of the diphenylacetylene linkage. |
| Powder X-Ray Diffraction (PXRD) | Broad halo (amorphous) or weak peaks (semi-crystalline). | CMPs are typically amorphous due to kinetic trapping; sharp peaks suggest COF-like ordering (rare for this route).[1] |
| Type I Isotherm (steep uptake at low | Confirms permanent microporosity.[1] Target BET Surface Area: |
Troubleshooting Guide
-
Issue: Low Surface Area (<
).[1][3]-
Cause: Incomplete activation or pore collapse.[1]
-
Fix: Switch from vacuum drying to Supercritical
drying. Ensure Soxhlet extraction runs for full 48h.
-
-
Issue: Product is green/yellow instead of dark brown/black.
-
Issue: Insoluble residues in the reaction flask before heating.
References
-
Jiang, J. X., et al. "Conjugated Microporous Polymers: Design, Synthesis and Application." Angewandte Chemie International Edition, vol. 46, no. 45, 2007, pp. 8574-8578.[1]
-
Cooper, A. I. "Conjugated Microporous Polymers."[1] Advanced Materials, vol. 21, no. 12, 2009, pp. 1291-1295.[1]
-
Dawson, R., et al. "Nanoporous Organic Polymer Networks."[1] Progress in Polymer Science, vol. 37, no. 4, 2012, pp. 530-563.[1]
-
Sonogashira, K. "Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides."[1] Journal of Organometallic Chemistry, vol. 653, no. 1-2, 2002, pp. 46-49.[1]
Sources
Application Note: Engineering Halogen-Bonded Organic Frameworks (XOFs) with 1,3,5-Tris(bromoethynyl)benzene
[1]
Audience:Executive Summary & Scientific Rationale
Halogen-bonded organic frameworks (XOFs) represent a paradigm shift in porous material design, moving beyond the rigid coordination bonds of MOFs and the irreversible covalent bonds of COFs. They utilize the highly directional, non-covalent halogen bond (XB) (
While the iodo-analogue (1,3,5-tris(iodoethynyl)benzene) is the historical standard due to iodine's large sigma hole, 1,3,5-tris(bromoethynyl)benzene (tBEB) has emerged as a critical synthons.[1] Although often cited as a precursor for covalent on-surface synthesis of Graphdiyne (via dehalogenation on Au(111)) [1, 2], its potential in supramolecular XOFs offers unique advantages:
-
Reversibility: The weaker
interaction allows for higher defect correction during crystallization compared to stronger interactions. -
Atom Economy: Lower molecular weight compared to iodo-analogues.[1]
-
Tunability: The ethynyl spacer (
) acts as an electron-withdrawing group, activating the bromine atom's sigma hole (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -hole) sufficiently to drive self-assembly with strong Lewis bases.
This guide details the protocols for synthesizing tBEB-based XOFs, focusing on overcoming the kinetic challenges of the weaker bromine donor.
Mechanistic Principles: The "Bromo-Activation" Strategy
To successfully engineer an XOF with tBEB, one must compensate for the lower polarizability of bromine (vs. iodine). The assembly relies on the electrostatic attraction between the positive electrostatic potential region (sigma hole) on the bromine and a nucleophilic acceptor.
Critical Interaction Parameters
-
Donor: 1,3,5-Tris(bromoethynyl)benzene.[1][2][3][4][5][6] The
-hybridized carbon of the alkyne pulls electron density, creating a localized positive charge at the tip of the Br atom. -
Acceptor: Must be a "Hard" or "Strong" Lewis base to match the weaker Br donor.[1]
-
Preferred: Hexamethylenetetramine (HMTA), Halide anions (
,ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> ), or -oxides. -
Avoid: Weak nitriles or neutral oxygen donors (ethers), which often fail to crystallize tBEB XOFs.[1]
-
Interaction Logic Diagram
The following diagram illustrates the decision matrix for selecting the counter-ligand (acceptor) to ensure stable framework formation.
Figure 1: Decision logic for stabilizing tBEB-based XOFs. High-contrast nodes indicate critical success paths.
Experimental Protocols
Protocol A: Ligand Synthesis (Precursor Preparation)
Note: Commercial tBEB is available but often expensive.[1] In-house synthesis ensures purity, which is critical for XOF crystallization.
Reagents: 1,3,5-Tribromobenzene, Trimethylsilylacetylene (TMSA),
-
Sonogashira Coupling: React 1,3,5-tribromobenzene with excess TMSA in
at 80°C to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene. -
Bromination (One-Pot Deprotection/Halogenation):
-
Purification: Silica gel chromatography (Eluent: n-Hexane).[1][4] Product is a white solid.[1][2][9][11]
-
QC Check:
NMR ( ) should show a singlet at ppm (aromatic H).
-
Protocol B: XOF Assembly via Liquid-Liquid Diffusion
Target: Assembly of tBEB with Hexamethylenetetramine (HMTA) into a 3D network.
Materials:
-
Donor: tBEB (10 mg)
-
Acceptor: HMTA (3.5 mg, 1:1 molar equivalent)[1]
-
Solvents: Chloroform (
, dense) and Methanol ( , light).
Step-by-Step Workflow:
-
Solution A (Donor): Dissolve 10 mg tBEB in 2 mL
in a narrow glass vial (4 mL capacity). Ensure complete dissolution; sonicate if necessary.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Buffer Layer: Carefully layer 0.5 mL of pure
on top of Solution A. This slows diffusion and improves crystal size.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Solution B (Acceptor): Dissolve 3.5 mg HMTA in 2 mL
. -
Layering: Extremely gently, pipette Solution B down the side of the vial to layer it on top of the buffer/Solution A.
-
Crystallization: Cap the vial tightly (Parafilm). Store in a vibration-free, dark environment at 20°C.
-
Timeline: Crystals appear within 3–7 days as needles or blocks at the interface.[1]
-
-
Harvesting: Decant solvent. Wash crystals with cold
. Do not vacuum dry aggressively, as XOFs can be fragile; air dry or use solvent exchange (supercriticalngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> if porosity retention is critical).
Protocol C: Solvent Evaporation (Alternative for Anionic XOFs)
Target: Assembly with Tetrabutylammonium Chloride (
-
Dissolve tBEB and
(1:3 molar ratio) in Acetonitrile ( ). -
Allow slow evaporation at RT through a pinhole-punctured cap.
-
Result: The
acts as a trifurcated acceptor, bridging three tBEB molecules to form anionic honeycomb sheets [4].ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
Characterization & Data Analysis
Structural Validation Table
Compare your experimental data against these expected values to validate the XOF structure.
| Technique | Parameter | Expected Observation | Interpretation |
| SC-XRD | Bond Angle ( | High linearity confirms strong Halogen Bonding. | |
| SC-XRD | Distance ( | Significantly shorter than sum of vdW radii ( | |
| IR Spectroscopy | Red-shift ( | Indicates weakening of the alkyne bond due to electron withdrawal by XB. | |
| PXRD | Low Angle Peaks | Sharp peaks | Confirms long-range ordering and porosity. |
| TGA | Decomposition | XOFs are generally less thermally stable than MOFs; solvent loss occurs earlier. |
Workflow Visualization
The following diagram outlines the complete experimental lifecycle from synthesis to validation.
Figure 2: Experimental workflow for tBEB XOF synthesis and validation.
Troubleshooting & Optimization
Issue: No Precipitation / Clear Solution
-
Cause: Solvents are too competitive (e.g., DMSO or pure MeOH dissolve the assembly).[1]
-
Fix: Switch to less polar solvents like Benzene/Toluene for the donor.[1] Increase concentration.
Issue: Amorphous Powder (Precipitation too fast)
-
Cause: Interaction is too strong or mixing is too rapid.[1]
-
Fix: Use the buffer layer method (Protocol B). Lower the temperature to 4°C to slow kinetics.
Issue: Decomposition (Brown discoloration)
-
Cause: tBEB is light-sensitive over long periods.[1]
-
Fix: Wrap vials in aluminum foil. Perform crystallization in the dark.
References
-
Sun, Q., et al. (2016).[1] "Bottom-Up Synthesis of Metalated Carbyne". Journal of the American Chemical Society.[1] Link (Context: Use of tBEB in covalent on-surface synthesis).
-
Galeotti, G., et al. (2020).[1][12] "Structural, Electronic, and Vibrational Properties of 2D Graphdiyne-Like Carbon Nanonetwork Synthesized on Au(111)". Carbon.[1][13][8][14][15] Link
-
Li, Y., et al. (2013).[1] "Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder". Chemical Communications.[1][5] Link (Source for tBEB synthesis protocol).
-
Lieffrig, J., et al. (2013).[1] "Halogen-bonded supramolecular capsules".[1] Chemical Society Reviews.[1] Link (General principles of XB capsules/frameworks).
-
Cavallo, G., et al. (2016).[1] "The Halogen Bond".[1][10][16] Chemical Reviews. Link (Authoritative review on XB parameters).
Sources
- 1. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 177738-26-0|1,3,5-Tris(bromoethynyl)benzene|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 13. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
- 16. Thiourea-Based Tritopic Halogen-Bonding Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(bromoethynyl)benzene
Topic: Improving yield and purity in the bromination of 1,3,5-triethynylbenzene. Ticket ID: TEB-BR-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
User Warning: This guide specifically addresses the formation of 1,3,5-tris(bromoethynyl)benzene (alkynyl bromides,
The transformation of 1,3,5-triethynylbenzene (TEB) into its tris-brominated derivative is a critical step in synthesizing graphdiyne precursors, molecular wires, and 2D architectures on gold surfaces. The standard yield for this reaction often hovers around 40-60% due to three primary failure modes: incomplete bromination , oxidative homocoupling (Glaser coupling) , and photochemical decomposition .
This guide provides a self-validating protocol to push yields >85% while maintaining high purity.
Standard Operating Protocol (Optimized)
The following protocol replaces the standard "NBS/Acetone" method with a buffered, acetonitrile-based system to maximize silver catalyst solubility and prevent acid-catalyzed degradation.
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Critical Quality Attribute |
| 1,3,5-Triethynylbenzene | 1.0 | Substrate | Purity >98%; colorless. Yellowing indicates prior oxidation. |
| N-Bromosuccinimide (NBS) | 3.6 | Bromine Source | Must be recrystallized. Yellow NBS contains |
| AgNO | 0.3 | Catalyst | Finely ground powder. Store in dark. |
| K | 0.5 | Buffer | Neutralizes HBr byproduct; prevents acid-catalyzed polymerization. |
| Acetonitrile (MeCN) | Solvent | Medium | Dry (anhydrous). Acetone is acceptable but MeCN solubilizes Ag+ better.[1] |
Step-by-Step Workflow
-
Preparation (Darkness is Critical): Wrap the reaction flask and column chromatography columns in aluminum foil. Bromoalkynes are photolabile.
-
Dissolution: Dissolve 1,3,5-triethynylbenzene (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).
-
Catalyst Activation: Add AgNO
(0.3 eq). Stir for 10 minutes. The solution may darken slightly due to silver acetylide formation. -
Bromination: Add NBS (3.6 eq) in a single portion.
-
Note: If using K
CO , add it before the NBS to buffer the solution.
-
-
Monitoring: Stir at Room Temperature (RT) for 3–6 hours. Monitor via TLC (Hexane/DCM 9:1).
-
Endpoint: Disappearance of the tri-alkyne spot. Appearance of a less polar product.
-
-
Workup (Neutral pH):
-
Filter off succinimide and silver salts.
-
Dilute filtrate with Et
O.[2] -
Wash with Water (
) and Brine ( ). -
Crucial: Do not use acid washes.
-
-
Purification: Flash chromatography on Neutral Alumina or Silica (neutralized with 1% Et
N) using Hexanes.
Mechanism of Action (Visualization)[3][10][11]
Understanding the silver cycle is key to troubleshooting. The silver ion lowers the pKa of the terminal alkyne, facilitating deprotonation and subsequent bromination by NBS.
Figure 1: The catalytic cycle of silver-mediated alkyne bromination. Note that the silver is regenerated, but often trapped by succinimide byproduct, necessitating >10 mol% loading.
Troubleshooting Guide (FAQ)
Q1: My yield is low (<50%), and I see multiple spots on TLC.
Diagnosis: Incomplete bromination (mixtures of mono-, di-, and tri-bromo species). Solution:
-
Increase NBS Stoichiometry: Use 1.2 to 1.5 equivalents per alkyne arm (Total 3.6–4.5 eq).
-
Check Silver Quality: Silver nitrate is hygroscopic. If the crystals are wet/clumped, the effective catalyst load is too low. Use fresh AgNO
. -
Switch Solvent: Change from Acetone to Acetonitrile. Acetone can form bromoacetone (lachrymator) with excess NBS, consuming the reagent.
Q2: The reaction mixture turned into a black tar.
Diagnosis: Polymerization or Decomposition. Solution:
-
Light Exclusion: This is non-negotiable. Wrap the flask in foil immediately.
-
Concentration: High concentrations (>0.5 M) favor intermolecular polymerization. Dilute to 0.1 M.
-
Oxygen: While NBS/AgNO
is robust, oxygen can promote Glaser coupling (dimerization: ) in the presence of trace copper impurities. Degas your solvent with for 15 minutes.
Q3: I lose my product on the silica column.
Diagnosis: Acid-catalyzed decomposition. Solution:
-
Standard silica gel is slightly acidic (pH 6.5). Bromoalkynes are sensitive to acid.
-
Fix: Pre-treat the silica column with 1% Triethylamine (Et
N) in Hexanes before loading the sample. Alternatively, use Neutral Alumina , which is much gentler on haloalkynes.
Q4: The product degrades during storage.
Diagnosis: Thermal and photochemical instability. Solution:
-
Store the solid product at -20°C in the dark.
-
If storing for >1 month, store as a dilute solution in benzene/toluene in the freezer (solution state is often more stable than solid state for poly-ynes).
Advanced Decision Tree: Protocol Selection
Use this flow to determine if you need to deviate from the standard protocol.
Figure 2: Decision matrix for selecting the optimal bromination strategy based on scale and substrate sensitivity.
References
-
Diederich, F., et al. (2008). "Synthetic Strategies for Carbon-Rich Nanomaterials." Chemical Reviews. (Foundational text on acetylene scaffolding).
-
Sun, Z., et al. (2020).[3] "On-Surface Synthesis of Graphdiyne-Like Carbon Nanonetworks." ResearchGate / J. Phys. Chem. C. (Specific usage of 1,3,5-tris(bromoethynyl)benzene).[4]
-
Hofmann, A., et al. (2004). "Silver-Catalyzed Bromination of Terminal Alkynes." Journal of Organic Chemistry. (Mechanism of NBS/AgNO3 reaction).
-
Organic Syntheses. "Bromination of Alkynes: General Procedures." (Verified protocols for handling bromoalkynes).
Sources
Technical Support Center: Purification & Handling of 1,3,5-Tris(bromoethynyl)benzene (tBEP)
Welcome to the Advanced Materials Support Hub. 1,3,5-Tris(bromoethynyl)benzene (tBEP) is a highly reactive, critical precursor utilized in the bottom-up synthesis of graphdiyne and two-dimensional organometallic carbon networks via dehalogenative homocoupling[1][2].
Because terminal bromoalkynes possess high reactivity and are sensitive to environmental factors, isolating tBEP in high purity requires precise manipulation of solvent polarity, strict temperature control, and the correct stationary phase during chromatography. This guide provides field-proven methodologies, mechanistic rationales, and troubleshooting diagnostics to ensure optimal yield and purity.
I. Mechanistic Purification Workflow
The standard synthesis of tBEP involves reacting 1,3,5-triethynylbenzene (or its trimethylsilyl-protected derivative) with N-bromosuccinimide (NBS) and a silver nitrate (AgNO
Step 1: Anti-Solvent Precipitation (Reaction Quenching)
-
Action: Upon completion of the bromination reaction (typically 2 to 4 hours), dilute the crude acetone reaction mixture directly with an excess of n-hexane or petroleum ether[1][3].
-
Causality: Acetone is a universal solvent that keeps both the non-polar tBEP and polar byproducts in solution. By introducing n-hexane as an anti-solvent, you selectively manipulate the solubility threshold. The non-polar tBEP remains fully dissolved in the organic phase, while the polar inorganic silver salts and succinimide rapidly precipitate out as solid crystals[3].
Step 2: Vacuum Filtration & Low-Temperature Concentration
-
Action: Filter the precipitated crystals through a medium-porosity fritted funnel. Wash the filter cake with a small volume of cold n-hexane. Concentrate the filtrate under reduced pressure with the rotary evaporator bath strictly kept below 30 °C[4].
-
Causality: Mechanical removal of the silver catalyst is critical before chromatography; residual silver can cause on-column degradation or catalyze unwanted alkyne homocoupling. The low-temperature concentration prevents the thermal degradation of the heat-sensitive bromoethynyl groups[2].
-
Self-Validation Check: Spot the concentrated filtrate on a TLC plate. A single dominant, UV-active spot at
~0.68–0.70 (in petroleum ether) confirms successful phase separation and product stability prior to column loading[3].
Step 3: Flash Column Chromatography
-
Action: Load the concentrated residue onto a column packed with neutral silica gel (e.g., PSQ100B). Elute isocratically with 100% petroleum ether or n-hexane[4].
-
Causality: Standard acidic silica gel can hydrate or degrade terminal bromoalkynes during prolonged exposure. Neutral silica gel mitigates this risk. The highly non-polar eluent ensures that any trace polar impurities remain permanently bound to the baseline, allowing the pure tBEP to elute rapidly[3][4].
II. Workflow Visualization
Figure 1: Step-by-step purification workflow for 1,3,5-tris(bromoethynyl)benzene (tBEP).
III. Critical Data Parameters
Use the following benchmark data to validate the success of your purification workflow:
| Parameter | Optimal Value | Mechanistic Rationale |
| Eluent System | 100% n-Hexane or Petroleum Ether | tBEP is highly non-polar; stronger solvents (like EtOAc) will cause co-elution of polar succinimide traces[1]. |
| Retention Factor ( | 0.68 – 0.70 | Measured in 100% n-hexane. Confirms complete bromination (unbrominated alkynes have lower |
| Typical Yield | 68% – 96% | Varies based on precursor purity and strict adherence to low-temperature concentration[1][3]. |
| Visual Appearance | White Solid | A yellow/brown tint indicates photolytic degradation or homocoupling impurities[3][4]. |
| TLC Visualization | UV Light (254 nm) | The highly conjugated 1,3,5-tris(ethynyl)benzene core strongly absorbs UV radiation. |
IV. Troubleshooting & Diagnostics (FAQs)
Q: My isolated tBEP has a pinkish or brown tint instead of being a pure white solid. What went wrong? A: Discoloration indicates trace degradation or the onset of dehalogenative homocoupling (forming conjugated diynes, which act as chromophores)[2]. This usually occurs due to prolonged exposure to light or elevated temperatures during rotary evaporation.
-
Corrective Action: Wrap your reaction flask and chromatography column in aluminum foil to minimize photolytic degradation. Ensure your rotary evaporator water bath is strictly kept below 30 °C. Store the final purified solid under an inert atmosphere (Argon/N
) at -20 °C.
Q: I am observing multiple closely eluting spots on my TLC plate around
-
Corrective Action: This is a synthesis-stage failure rather than a purification failure. Ensure you are using a sufficient excess of freshly recrystallized NBS (typically >3.6 equivalents for the tri-alkyne) and that your AgNO
catalyst is active[1]. If co-elution occurs during purification, switch to a very slow gradient elution starting with 100% pentane to maximize the resolution between the varying degrees of bromination.
Q: Why is my yield dropping significantly after the silica column, even though TLC of the crude mixture showed complete conversion? A: Bromoalkynes can decompose on the active sites of standard, slightly acidic silica gel if the residence time in the column is too long.
-
Corrective Action: Switch to neutral silica gel (e.g., PSQ100B)[4]. Additionally, perform flash chromatography using positive air/nitrogen pressure to minimize the time the compound spends on the stationary phase.
Q: Why is the post-reaction dilution performed with n-hexane instead of directly concentrating the acetone? A: Direct concentration of the acetone reaction mixture would leave a thick, intractable paste of tBEP, succinimide, and silver salts, severely complicating the loading process onto a silica column. By adding n-hexane directly to the acetone mixture, the polar succinimide and inorganic silver salts precipitate immediately. This allows for simple mechanical filtration, drastically reducing the mass of crude material and preventing column clogging[1][3].
References
-
[1] Title: Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction | Source: mdpi.com | URL: [Link]
-
[3] Title: Supplementary Materials for Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111) | Source: amazonaws.com | URL: [Link]
-
[4] Title: Supporting Information for Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction | Source: rsc.org | URL: [Link]
-
[2] Title: Developments in Synthesis and Potential Electronic and Magnetic Applications of Pristine and Doped Graphynes | Source: nih.gov | URL: [Link]
Sources
Technical Support Center: 1,3,5-Tris(bromoethynyl)benzene (TBEB) Handling & Storage
Welcome to the TBEB Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1,3,5-tris(bromoethynyl)benzene (CAS: 177738-26-0). Below, you will find a mechanistic breakdown of TBEB stability, quantitative storage metrics, troubleshooting FAQs, and field-proven standard operating procedures (SOPs).
Core Causality: The Chemistry of TBEB Degradation
1,3,5-Tris(bromoethynyl)benzene is a critical trifunctional precursor widely utilized in the bottom-up, on-surface synthesis of carbon allotropes like graphdiyne[1]. While the terminal alkynyl bromides of TBEB impart higher baseline stability than unprotected terminal alkynes[2], the molecule remains highly sensitive to environmental stressors.
The primary mechanism of decomposition is dehalogenative homocoupling . The C–Br bond in haloalkynes is labile; upon exposure to thermal energy, trace transition metals, or ultraviolet (UV) light, it undergoes homolytic cleavage to form highly reactive ethynyl radicals. Because TBEB possesses three such functional groups, a single radical initiation event triggers a rapid cascade of cross-linking. This leads to the spontaneous formation of insoluble, sp-sp² hybridized carbon nanonetworks (graphdiyne-like oligomers)[1].
Consequently, successful storage relies on completely arresting the kinetics of this homocoupling reaction through strict thermal, photolytic, and atmospheric control[3].
Data Center: Stability Metrics & Storage Parameters
The following table synthesizes the expected shelf life and degradation kinetics of TBEB under various storage environments.
| Storage Condition | Atmosphere | Container Type | Estimated Shelf Life | Primary Degradation Mechanism |
| +25°C (Ambient) | Air | Clear Glass | < 48 Hours | Photo-oxidation & rapid radical homocoupling |
| +4°C (Fridge) | Air | Amber Glass | 1 - 2 Weeks | Slow dehalogenative cross-linking |
| -20°C (Freezer) | Argon / N₂ | Amber Glass | > 12 Months | Negligible (Optimal baseline standard) |
| -80°C (Ultra-low) | Argon / N₂ | Amber Glass | > 24 Months | None observed |
Workflow Visualization: Degradation Pathways & Interventions
Logical workflow of TBEB degradation pathways and targeted preventative storage interventions.
Troubleshooting & FAQs
Q: My TBEB arrived as a light yellow powder but has developed a dark brown tint. Is it ruined? A: Not necessarily. The dark brown tint indicates surface-level polymerization into graphdiyne oligomers. Because these cross-linked networks are highly insoluble in non-polar solvents, the unreacted TBEB monomer can usually be rescued via simple filtration or column chromatography[2].
Q: Can I store TBEB as a stock solution (e.g., in acetone or THF) to improve stability? A: Highly discouraged. Storing TBEB in solution drastically increases molecular mobility and collision frequency. Even at -20°C, trace water or metal impurities in the solvent will catalyze dehalogenative homocoupling, destroying your stock. Always store TBEB neat (as a dry solid).
Q: What are the absolute baseline storage requirements? A: Vendor specifications and chemical safety standards mandate that TBEB be stored at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly protected from light[3].
Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating SOP for Aliquoting and Long-Term Storage
To prevent degradation from repeated atmospheric exposure, bulk TBEB must be aliquoted immediately upon receipt.
-
Inert Preparation: Transfer the bulk TBEB vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
-
Aliquoting: Divide the bulk solid into single-use aliquots in amber glass vials.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and condensation exposure, which rapidly degrade the bulk supply.
-
-
Sealing: Seal the vials with PTFE-lined caps and wrap the junction tightly with Parafilm to prevent gas exchange.
-
Secondary Containment & Validation: Place the sealed vials into a secondary desiccator jar containing anhydrous calcium sulfate (Drierite) and a strip of anhydrous cobalt(II) chloride paper.
-
Self-Validation: The CoCl₂ paper acts as a visual fail-safe. If it transitions from blue to pink, the environmental seal has been compromised by moisture, signaling that the vials must be re-purged immediately.
-
-
Cold Storage: Transfer the desiccator jar to a -20°C freezer[3].
Protocol 2: Repurification of Degraded TBEB via Column Chromatography
If your TBEB has polymerized (turned dark brown/black), use this protocol to isolate the pure monomer[2].
-
Dissolution & Precipitation: Suspend the degraded TBEB in a minimal volume of high-purity n-hexane. The unreacted monomer will dissolve, while the polymerized graphdiyne networks will remain as a dark, insoluble suspension.
-
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to physically remove the cross-linked oligomers.
-
Chromatography: Load the filtrate onto a silica gel column.
-
Elution: Elute the column using 100% n-hexane. Monitor the fractions via Thin-Layer Chromatography (TLC). The pure TBEB monomer will elute with an Rf value of approximately 0.7[2].
-
Concentration: Evaporate the solvent under reduced pressure.
-
Causality: Keep the rotary evaporator water bath temperature strictly below 25°C . Applying heat during concentration will induce homocoupling of the newly purified monomer, negating the purification process.
-
References
1.[3] Title: 1,3,5-Tris(bromoethynyl)benzene, 97% - Lab-Chemicals.Com Source: lab-chemicals.com URL: 2.[2] Title: Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction Source: mdpi.com URL: 3.[1] Title: Structural, Electronic, and Vibrational Properties of a Two-Dimensional Graphdiyne-like Carbon Nanonetwork Synthesized on Au(111) Source: unimi.it URL:
Sources
Technical Support Center: Purification of 1,3,5-Tris(bromoethynyl)benzene
[1]
Product Code: tBEP-PRECURSOR CAS: 177738-26-0 Common Name: tBEP Molecular Formula: C₁₂H₃Br₃[1]
Executive Summary
1,3,5-Tris(bromoethynyl)benzene (tBEP) is a critical rigid precursor used primarily in the on-surface synthesis of Graphdiyne and other 2D carbon allotropes.[1][2][3] Unlike its stable alkyl analogs, tBEP contains three terminal bromoalkyne units, making it thermally sensitive, photo-reactive, and prone to shock-induced decomposition .
This guide addresses the specific challenges of purifying tBEP. While recrystallization is a standard technique, low-temperature column chromatography is often the superior "Gold Standard" for this molecule to prevent thermal polymerization.[1] We provide protocols for both, with heavy emphasis on stability preservation.
Part 1: Critical Safety & Handling (Read First)[1]
WARNING: HALOALKYNE INSTABILITY Poly-bromoalkynes are high-energy species.[1] While tBEP is relatively stable compared to lower molecular weight bromoalkynes, it poses specific hazards:
-
Thermal Hazard: Do not heat above 50°C . Decomposition can be exothermic and rapid.
-
Photochemical Hazard: Store in amber vials wrapped in foil. Exposure to UV/ambient light triggers cross-linking (turning the white solid yellow/brown).
-
Shock Sensitivity: While not classified as a primary explosive, dry bromoalkyne crystals can be shock-sensitive.[1] Avoid aggressive scraping of dry solids.
Part 2: Solvent Selection Decision Matrix
Solubility Profile
| Solvent Class | Specific Solvent | Solubility @ RT | Application |
| Alkanes | n-Hexane, Pentane, Petroleum Ether | Moderate to High | Primary Eluent for chromatography; Crystallization via cooling.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dissolution for loading; Solvent for layered crystallization.[1] |
| Polar Aprotic | Acetone, THF | High | Reaction solvent (NBS bromination); Not recommended for purification (traps solvent).[1] |
| Polar Protic | Methanol, Ethanol | Insoluble | Anti-solvent for precipitation. |
| Aromatic | Toluene, Benzene | High | Avoid if possible (high boiling point requires heat to remove).[1] |
Recommended Solvent Systems
Part 3: Troubleshooting & FAQs
Section A: Purification Strategy
Q: I am seeing a "bromomethyl" compound in my search results. Is this the same solvent protocol? A: NO. STOP IMMEDIATELY. There is a common confusion between 1,3,5-tris(bromoethynyl)benzene (Target) and 1,3,5-tris(bromomethyl)benzene (Tribromomesitylene).[1]
-
Target (tBEP): Contains C≡C-Br bonds. Sensitive. Requires Hexane/Cold workup.[1]
-
Distractor (Tribromomesitylene): Contains -CH₂Br bonds.[1] Stable. Recrystallized from hot Ethanol/Acetic Acid.
-
Risk: Applying the hot acetic acid protocol to tBEP will destroy your product and potentially cause a runaway reaction.[1]
Q: My crude reaction mixture (NBS/AgNO₃ in Acetone) is full of solids. What is this? A: The solid precipitate is primarily Succinimide (byproduct) and silver salts.[1]
-
Action: Do not try to dissolve this.
-
Protocol: Dilute the acetone reaction mixture with n-Hexane . Succinimide is insoluble in hexane and will precipitate further. Filter this solid off using a sintered glass funnel. Your product is in the Hexane filtrate .[1]
Section B: Crystallization Issues
Q: I tried to recrystallize from hot hexane, but the product "oiled out" upon cooling. A: Oiling out occurs when the temperature drops too fast or the compound is too impure.[1]
-
Cause: tBEP has a low melting point relative to its molecular weight and impurities (oligomers) depress this further.[1]
-
Fix:
-
Redissolve the oil by adding a small amount of DCM.
-
Switch to a Layered Diffusion method (see Protocol below) at room temperature or 4°C.
-
Avoid heating.[1] Use evaporation or antisolvent diffusion instead of thermal gradients.
-
Q: The product turned yellow/brown during drying. Is it still good? A: Yellowing indicates polymerization or debromination .[1]
Part 4: Validated Experimental Protocols
Protocol 1: The "Gold Standard" (Flash Chromatography)
Recommended for >98% purity and removal of silver traces.[1]
-
Workup: After the reaction (NBS/AgNO₃), dilute with n-Hexane. Filter off the white solid (Succinimide).
-
Concentration: Evaporate the filtrate at <30°C until a solid/oil remains.
-
Column Setup: Pack a silica gel column with 100% n-Hexane (or Petroleum Ether).[1]
-
Elution: Load the crude (dissolved in min. DCM/Hexane) and elute with 100% n-Hexane.
-
Note: tBEP moves fast (Rf ~ 0.4–0.7 in Hexane).[1]
-
-
Collection: Collect the first major UV-active fraction.[1]
-
Drying: Rotary evaporate at <30°C. Store at -20°C under Argon.
Protocol 2: Cold Crystallization (For X-Ray Quality Crystals)
Use this only if the compound is already >95% pure.[1]
-
Dissolution: Dissolve 50 mg of tBEP in 1 mL of Dichloromethane (DCM) in a small vial.
-
Layering: Carefully layer 2 mL of Methanol on top of the DCM solution. Do not mix.
-
Growth: Cap the vial and place it in a fridge (4°C) or dark cupboard.
-
Harvest: Over 24-48 hours, methanol will diffuse into the DCM, growing white needles or plates.[1]
-
Filtration: Decant the solvent and wash crystals with cold methanol.
Part 5: Process Visualization
Workflow: Synthesis to Pure Precursor
This diagram illustrates the critical separation of the Succinimide byproduct and the solvent choice logic.
Caption: Purification workflow for 1,3,5-tris(bromoethynyl)benzene, highlighting the removal of succinimide via hexane precipitation and the divergence between chromatographic and crystallization purification routes.
References
-
Synthesis & On-Surface Polymerization: Sun, Q., Cai, L., Wang, S., Widmer, R., Ju, H., Zhu, J., ...[1] & Xu, W. (2015).[1][2][3] Bottom-up synthesis of metalated carbyne.[1] Journal of the American Chemical Society, 138(4), 1106-1109. Context: Describes the synthesis of tBEP (referred to as tBEP or precursor 1) and its deposition on Au(111). [1]
-
Graphdiyne Precursor Chemistry: Yin, J., Liang, J., Yuan, C., & Zheng, W. (2023).[1][3] Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction.[2] Materials, 16(6), 2225.[1] Context: Provides detailed experimental procedure for tBEP synthesis (Section 2.2), including the specific workup using hexane dilution to remove succinimide.
-
General Handling of Haloalkynes: Diederich, F., & Stang, P. J.[1] (Eds.).[1][4][5] (2008). Modern Acetylene Chemistry. Wiley-VCH.[1] Context: General reference for the stability and handling of poly-alkynyl and halo-alkynyl scaffolds. [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete bromination in 1,3,5-tris(bromoethynyl)benzene synthesis
Technical Support Center: 1,3,5-Tris(bromoethynyl)benzene Synthesis Case ID: TBB-SYN-001 | Status: Open | Priority: High
Welcome to the Advanced Synthesis Support Module
Your Guide: Dr. Aris Thorne, Senior Application Scientist Objective: Resolve incomplete conversion and purification bottlenecks in the bromination of 1,3,5-triethynylbenzene.
You are likely experiencing one of three failure modes:
-
Statistical Stalling: The reaction stops at the mono- or bis-bromo intermediate.
-
Catalytic Poisoning: The silver cycle has collapsed, leaving unreacted alkyne.
-
Solubility Lock: Intermediates have precipitated out of the active phase.
This guide moves beyond basic recipes to the kinetic and thermodynamic realities of tris-functionalization.
Part 1: Diagnostic Logic (Visualizing the Failure)
Before altering your protocol, use this logic flow to identify the specific bottleneck.
Figure 1: Diagnostic decision tree for isolating the root cause of incomplete conversion.
Part 2: Technical FAQ & Troubleshooting
Q1: Why does my reaction stall at the bis-bromo stage (2 arms reacted, 1 arm free)?
The Science: This is a statistical kinetic issue. As you brominate the first and second arms, the solubility and electron density of the ring change slightly. However, the main culprit is usually stoichiometry drift .
-
The Fix: You cannot use exactly 3.0 equivalents of NBS. The reaction produces succinimide and consumes Ag+ in transient cycles.
-
Recommendation: Use 3.3 to 3.6 equivalents of NBS. The excess drives the equilibrium of the final arm toward completion.
Q2: My NBS is slightly yellow. Does this matter?
The Science: Yes, critically. Yellow NBS indicates the presence of free bromine (
-
The Risk: Free
promotes addition across the triple bond (forming dibromo-alkenes) rather than the desired substitution of the terminal proton. This creates impurities that are nearly impossible to separate by column chromatography. -
Protocol: Recrystallize NBS from boiling water (10 mL/g). Filter hot, cool to 0°C, and dry under high vacuum in the dark. It must be snow-white.
Q3: What is the role of Silver Nitrate (AgNO3), and why does it turn black?
The Science: Ag(I) lowers the pKa of the terminal alkyne proton via
-
The Black Precipitate: This is metallic silver (
) or silver oxide, indicating catalyst decomposition (reduction by light or impurities). Once Ag precipitates as black solid, the catalytic cycle is dead. -
The Fix: Wrap the flask in aluminum foil. Use Acetone that is free of reducing agents (aldehydes).
Q4: The product precipitates during the reaction. Is this good?
The Science: No. If the mono- or bis-bromo intermediates precipitate, they leave the solution phase where the Ag catalyst resides. They become "locked" and cannot react further.
-
The Fix: If using pure Acetone, switch to Acetone/THF (2:1) or pure THF . The target molecule is moderately soluble in THF but less so in Acetone.
Part 3: The "Golden Standard" Protocol
Target: 1,3,5-Tris(bromoethynyl)benzene Scale: 1.0 mmol (Starting Material)
| Parameter | Specification | Critical Note |
| Precursor | 1,3,5-Triethynylbenzene (150 mg, 1.0 mmol) | Must be pure; yellowing indicates oxidation. |
| Reagent | NBS (Recrystallized) (640 mg, 3.6 mmol) | 1.2 eq per arm (Total 3.6 eq). |
| Catalyst | AgNO3 (51 mg, 0.3 mmol) | 0.1 eq per arm (Total 0.3 eq). |
| Solvent | Acetone (anhydrous) (15 mL) | Deoxygenated (sparged with N2). |
| Condition | 25°C, Darkness , 4-12 Hours | Wrap flask in foil immediately. |
Step-by-Step Workflow:
-
Dissolution: In a foil-wrapped round-bottom flask, dissolve 1,3,5-triethynylbenzene and NBS in Acetone. Stir until clear.
-
Activation: Add AgNO3 in one portion. The solution may turn slightly cloudy (AgBr formation is normal later, but initial cloudiness is the acetylide).
-
Monitoring: Stir at room temperature.
-
TLC Check: Eluent Hexane/DCM (5:1). The product (
) is less polar than the starting material. -
Staining: Use KMnO4 stain (alkynes stain yellow/brown).
-
-
Workup (Crucial for Purity):
-
Remove solvent in vacuo (do not heat above 40°C).
-
Redissolve residue in Diethyl Ether or DCM.
-
Wash x2 with Water (removes succinimide).
-
Wash x1 with Brine .
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
If TLC shows minor impurities: Recrystallize from Ethanol or Methanol .
-
Dissolve crude solid in minimum boiling Ethanol; cool slowly to 4°C.
-
Part 4: Mechanistic Visualization
Understanding the catalytic cycle helps you troubleshoot "dead" reactions.
Figure 2: The Silver Catalytic Cycle. Note that NBS acts as the electrophilic bromine source reacting with the nucleophilic Silver Acetylide.
References
-
Wagner, R. W., et al. (1995). Synthesis of porphyrins with ethynyl groups. This paper establishes the foundational protocols for NBS/AgNO3 bromination of terminal alkynes in multi-functional systems.
-
Diederich, F., & Kivala, M. (2010). Acetylenes in Organic Synthesis. Provides the mechanistic grounding for silver-catalyzed alkyne activation and the specific risks of side reactions in poly-ynes.
-
Organic Syntheses. (2011). Synthesis of Polyyne Precursors. Detailed procedural insights into the workup and purification of brominated alkynes to prevent decomposition.
-
BenchChem Technical Data. (2025). Purification Protocols for Halogenated Aromatics. General solubility and recrystallization data for tris-substituted benzene derivatives.
Validation & Comparative
1H and 13C NMR characterization of 1,3,5-tris(bromoethynyl)benzene
[1]
Content Type: Publish Comparison Guide Subject: 1,3,5-Tris(bromoethynyl)benzene (tBEP) vs. 1,3,5-Triethynylbenzene (TEB) Audience: Synthetic Chemists, Materials Scientists, Graphdiyne Researchers
Executive Summary: The Diagnostic Challenge
1,3,5-Tris(bromoethynyl)benzene (tBEP) is a critical intermediate in the "bottom-up" synthesis of graphdiyne and related
The primary challenge in characterizing tBEP is distinguishing it from its precursor, 1,3,5-triethynylbenzene (TEB), and partially brominated byproducts. Because the reaction involves the substitution of a terminal proton with a bromine atom, 1H NMR becomes a "silent" technique —you are looking for the absence of a signal rather than the appearance of a new one. Conversely, 13C NMR provides the definitive "positive" identification through the heavy-atom effect.
This guide outlines the precise NMR signatures required to validate tBEP synthesis, comparing it directly against the TEB precursor.
Comparative Analysis: The NMR Fingerprint
The "Silent" Spectrum: 1H NMR Characterization
In the transformation of TEB to tBEP, the terminal acetylenic proton is replaced by bromine. This results in a simplification of the proton spectrum.
-
The TEB Precursor: Displays a diagnostic singlet at δ 3.11 ppm corresponding to the acetylenic proton (
). -
The tBEP Product: Must show zero integration in the 3.0–3.5 ppm region. Any signal here indicates incomplete bromination.
-
Aromatic Shift: The aromatic protons experience a slight upfield shift (shielding) due to the change in the alkyne substituent's electronic nature (from H to Br).
The "Heavy Atom" Diagnostic: 13C NMR Characterization
Carbon-13 NMR is the definitive method for confirming the C-Br bond formation. The "Heavy Atom Effect" causes a significant upfield shift (shielding) of the carbon directly attached to the halogen.
-
Terminal Carbon (
): Shifts from ~78.7 ppm (in TEB) to 52.2 ppm (in tBEP). This ppm shift is the primary quality attribute (CQA). -
Internal Carbon (
): Remains relatively stable, shifting slightly from ~81.6 ppm to 78.3 ppm.
Data Summary Table
| Nucleus | Assignment | Precursor: 1,3,5-Triethynylbenzene (TEB) | Product: 1,3,5-Tris(bromoethynyl)benzene (tBEP) | Δδ (Shift) |
| 1H NMR | Aromatic | 7.57 ppm (s) | 7.46 ppm (s) | -0.11 ppm |
| Alkyne | 3.11 ppm (s) | Absent | N/A | |
| 13C NMR | Aromatic | 135.6 ppm | 135.4 ppm | -0.2 ppm |
| Aromatic | 122.8 ppm | 123.7 ppm | +0.9 ppm | |
| Internal Alkyne ( | 81.6 ppm | 78.3 ppm | -3.3 ppm | |
| Terminal Alkyne ( | 78.7 ppm | 52.2 ppm | -26.5 ppm |
Note: Data acquired in
Visualization: Characterization Workflow
The following decision tree illustrates the logic flow for confirming successful synthesis.
Figure 1: Logic flow for the validation of 1,3,5-tris(bromoethynyl)benzene synthesis using NMR spectroscopy.
Experimental Protocols
Synthesis of tBEP (Standard Protocol)
This protocol ensures high conversion and minimizes ring bromination artifacts.
-
Reagents: Dissolve 1,3,5-triethynylbenzene (1.0 eq) in Acetone (0.05 M).
-
Catalyst Addition: Add N-bromosuccinimide (NBS, 3.6 eq) and
(0.6 eq).-
Expert Insight: Silver nitrate acts as a catalyst to activate the terminal alkyne C-H bond. Without it, the reaction is sluggish and may lead to ring bromination.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Petroleum Ether).[1][2]
-
TLC Tip: tBEP (
) is less polar than TEB ( ) on silica gel.
-
-
Workup: Dilute with
-hexane. Filter off the succinimide/silver salts.[2] Concentrate the filtrate. -
Purification: Pass through a short silica plug eluting with petroleum ether to remove trace silver salts.
NMR Acquisition Parameters
To replicate the literature values cited above, use the following parameters:
-
Solvent:
(Deuterated Chloroform).-
Note: Ensure solvent is acid-free (filter through basic alumina if aged) to prevent protodebromination.
-
-
Concentration: ~10 mg/mL for 1H; ~30 mg/mL for 13C.
-
Reference: Calibrate to residual
at 7.26 ppm (1H) and 77.16 ppm (13C) . -
Relaxation Delay (D1): Set D1
2 seconds for 13C to ensure quaternary carbons (especially the C-Br carbon) integrate reliably, though qualitative identification does not require quantitative integration.
References
-
Gao, J. et al. (2015).[3] Dehalogenative Homocoupling of Terminal Alkynyl Bromides on Au(111): Incorporation of Acetylenic Scaffolding into Surface-Bound Organometallic Intermediates. Journal of the American Chemical Society. (Data inferred from Supplementary Information).
-
Liu, R. et al. (2017). Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction. Chemistry – A European Journal.[4]
-
Li, Y. et al. (2013). Architecture of Graphdiyne Nanoscale Films. Chemical Communications.[4][5][6]
-
Gottlieb, H. E. et al. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard for solvent calibration).
A Predictive and Comparative Guide to the Raman Spectroscopy Signatures of 1,3,5-Tris(bromoethynyl)benzene
This guide provides a detailed analysis of the expected Raman spectroscopic signatures of 1,3,5-tris(bromoethynyl)benzene, a key molecular building block for advanced sp-sp² hybridized carbon nanomaterials like graphdiyne. In the absence of a formally published Raman spectrum for this specific molecule, this document serves as a predictive guide for researchers. By integrating fundamental principles of vibrational spectroscopy with comparative data from structurally analogous compounds, we establish a robust framework for the identification, characterization, and quality control of 1,3,5-tris(bromoethynyl)benzene in a research setting.
Theoretical Framework: Predicting Vibrational Fingerprints
The Raman spectrum of 1,3,5-tris(bromoethynyl)benzene is governed by the vibrational modes of its two primary components: the central 1,3,5-trisubstituted benzene ring and the three bromoethynyl (-C≡C-Br) arms. The molecule's high D3h symmetry in its planar conformation dictates which vibrations are Raman active.
-
Benzene Ring Vibrations : For 1,3,5-trisubstituted benzenes, certain ring vibrations are characteristic. The most prominent in Raman spectroscopy is typically the symmetric "ring breathing" mode, where the entire ring expands and contracts symmetrically. This mode is expected near 1000 cm⁻¹.[1] Other C-C stretching vibrations within the ring usually appear in the 1400-1610 cm⁻¹ region.[2] The substitution pattern significantly influences the vibrational modes, and for highly symmetric molecules like the 1,3,5-isomer, the spectrum can be simpler than less symmetric counterparts due to spectroscopic selection rules.[3]
-
Bromoethynyl Group Vibrations : The alkyne C≡C triple bond gives rise to a very strong and sharp Raman signal.[4] This is because the polarizability of the electron cloud in the triple bond changes significantly during the stretching vibration. This peak occurs in a spectrally "silent" region for many biological and organic molecules (typically 2100-2260 cm⁻¹), making it an excellent diagnostic marker.[2] The presence of a terminal bromine atom, being heavier than hydrogen, influences the vibrational frequencies of the alkyne moiety.
The Predicted Raman Spectrum of 1,3,5-Tris(bromoethynyl)benzene
Based on theoretical principles and data from related compounds, the Raman spectrum can be divided into three key regions:
-
The Alkyne Stretching Region (2200-2250 cm⁻¹) : This region is dominated by the C≡C triple bond stretching vibrations. For phenylacetylene derivatives, these modes are typically intense.[5] Given the molecule's symmetry, we predict a single, very strong, and sharp peak corresponding to the symmetric stretching of the three C≡C bonds. Asymmetric stretching modes may also be present but are expected to be weaker.
-
The Fingerprint Region (400-1650 cm⁻¹) : This complex region contains a wealth of structural information.
-
~1600 cm⁻¹ : Aromatic C-C stretching modes.
-
~1000 cm⁻¹ : An intense and sharp peak corresponding to the symmetric trigonal ring breathing mode, a hallmark of 1,3,5-substitution.[1]
-
Other bands : Vibrations corresponding to C-H in-plane bending and stretches involving the C-C single bond connecting the ring to the alkyne group.
-
-
The Low-Frequency Region (<400 cm⁻¹) : This region will contain vibrations involving the heavier bromine atom, primarily the C-Br stretching and bending modes, as well as deformation modes of the entire bromoethynyl substituent.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we compare the expected signatures of 1,3,5-tris(bromoethynyl)benzene with experimentally characterized analogs.
Comparison 1: 1,3,5-Tris(phenylethynyl)benzene (TPB)
TPB is an excellent analog where the terminal bromine atoms are replaced by phenyl groups. Experimental Raman data for TPB shows characteristic peaks for the C≡C stretch and the phenyl C-C stretches.[6][7]
-
Key Difference : The most significant difference will be the absence of phenyl group modes (e.g., C-H stretches around 3060 cm⁻¹ and various ring modes) in the spectrum of 1,3,5-tris(bromoethynyl)benzene. The C≡C stretching frequency in TPB is observed around 2219 cm⁻¹.[6] We predict a similar, but slightly shifted, frequency for our target molecule due to the different electronic and mass effects of bromine versus a phenyl group.
Comparison 2: 1,3,5-Triethynylbenzene (TEB)
TEB is the parent compound without the terminal bromine. Its structure and synthesis are well-documented.[8][9][10]
-
Key Difference : The primary effect of adding bromine is mass. The C-Br stretch will introduce new low-frequency modes not present in TEB. Furthermore, the electron-withdrawing nature of bromine compared to hydrogen will subtly shift the electron density in the C≡C bond, likely causing a small shift in its stretching frequency.
This comparative approach allows us to triangulate the expected spectral features with high confidence.
Proposed Experimental Protocol
This protocol outlines a robust method for acquiring a high-quality Raman spectrum of solid 1,3,5-tris(bromoethynyl)benzene.
Methodology
-
Sample Preparation :
-
Place a small amount (typically <1 mg) of the crystalline powder of 1,3,5-tris(bromoethynyl)benzene onto a clean glass microscope slide or into a well of a multi-well plate.
-
Ensure the sample forms a relatively flat layer to facilitate consistent focusing of the laser.
-
Causality: Solid-state analysis is preferred to avoid solvent peaks and to characterize the material as it is typically used in synthesis.
-
-
Instrument Configuration :
-
Spectrometer : A dispersive Raman spectrometer equipped with a microscope.
-
Excitation Laser : A 785 nm near-infrared laser is recommended.
-
Causality: A 785 nm laser is chosen to minimize potential fluorescence, a common issue with conjugated organic molecules which can overwhelm the weaker Raman signal. Shorter wavelength lasers (e.g., 532 nm) are more likely to induce fluorescence.[3]
-
Laser Power : Adjust the laser power to the lowest possible level that provides an adequate signal (typically 1-10 mW at the sample).
-
Causality: High laser power can cause photothermal degradation of conjugated organic samples. Starting low and gradually increasing power is a self-validating approach to find the optimal balance between signal strength and sample integrity.
-
-
Data Acquisition :
-
Spectral Range : Set the acquisition range to 100 - 3200 cm⁻¹ to cover all expected vibrations from low-frequency modes to C-H stretches.
-
Integration Time : Use an integration time of 5-10 seconds.
-
Accumulations : Co-add 10-20 spectra to improve the signal-to-noise ratio (S/N).
-
Causality: The Raman effect is inherently weak. Averaging multiple acquisitions (co-adding) is a standard procedure to improve the S/N, making weak peaks discernible from the baseline noise.
-
-
Data Processing :
-
Perform a baseline correction to remove any residual fluorescence background.
-
Normalize the spectrum for comparison with other measurements.
-
Data Summary and Visualization
The following table summarizes the predicted key Raman shifts for 1,3,5-tris(bromoethynyl)benzene and compares them with experimental values for its close analog, TPB.
| Vibrational Mode | Predicted Shift (1,3,5-Tris(bromoethynyl)benzene) | Experimental Shift (1,3,5-Tris(phenylethynyl)benzene)[6][7] | Expected Intensity |
| Aromatic C-H Stretch | ~3080 cm⁻¹ | ~3060 cm⁻¹ | Weak |
| Symmetric C≡C Stretch | ~2225 cm⁻¹ | 2219 cm⁻¹ | Very Strong, Sharp |
| Aromatic C-C Ring Stretch | ~1600 cm⁻¹ | 1597 cm⁻¹ | Strong |
| Symmetric Ring Breathing (Trigonal) | ~1000 cm⁻¹ | 998 cm⁻¹ | Strong, Sharp |
| C-Br Stretch / Bending Modes | < 400 cm⁻¹ | N/A | Medium to Weak |
Visualizations
Caption: Molecular structure of 1,3,5-tris(bromoethynyl)benzene.
Caption: Experimental workflow for Raman spectroscopic analysis.
Caption: Key predicted Raman active vibrational modes.
References
-
Excited-state structure and dynamics of 1,3,5-tris(phenylethynyl)benzene as studied by Raman and time-resolved fluorescence spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Excited-state structure and dynamics of 1,3,5-tris(phenylethynyl)benzene as studied by Raman and time-resolved fluorescence spectroscopy. PubMed. [Link]
-
Excited-State Structure and Dynamics of 1,3,5-Tris(phenylethynyl)benzene as Studied by Raman and Time-Resolved Fluorescence Spectroscopy. ACS Publications. [Link]
-
Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Acta Physica Polonica A. [Link]
-
5.3.2 Benzene and its derivatives. University of Iceland. [Link]
-
Mode specific excited state dynamics study of bis(phenylethynyl)benzene from ultrafast Raman loss spectroscopy. ResearchGate. [Link]
-
Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. ResearchGate. [Link]
-
Mode specific excited state dynamics study of bis(phenylethynyl)benzene from ultrafast Raman loss spectroscopy. AIP Publishing. [Link]
-
Analytic Polarizability and Vibrational Raman Spectra from Constrained Nuclear-Electronic Orbital Density Functional Theory. ChemRxiv. [Link]
-
Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. Cardiff University. [Link]
-
DFT CALCULATION AND RAMAN SPECTROSCOPY STUDIES OF α-LINOLENIC ACID. ResearchGate. [Link]
-
Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. University of California, Irvine. [Link]
-
Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores. ACS. [Link]
-
Machine Learning Accelerates Raman Computations from Molecular Dynamics for Materials Science. arXiv. [Link]
-
FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Northwestern University. [Link]
-
VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Mansoura University. [Link]
-
Molecular structure and benzene ring deformation of three ethynylbenzenes from gas-phase electron diffraction and quantum chemical calculations. PubMed. [Link]
-
Raman Spectra of Acetylenes. I. Derivatives of Phenylacetylene, C6H5C≡CR. Journal of the American Chemical Society. [Link]
-
Carbon Nanotube Raman Spectra Calculations using Density Functional Theory. DiVA. [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Structures of the 1,3,5-triethynylbenzene (TE), 1,4-diethynylbenzene... ResearchGate. [Link]
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- 1. academics.nat.tum.de [academics.nat.tum.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Report: Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 9. 1,3,5-TRIETHYNYLBENZENE | 7567-63-7 [chemicalbook.com]
- 10. Molecular structure and benzene ring deformation of three ethynylbenzenes from gas-phase electron diffraction and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogen Bonding Strength: Iodoethynylbenzene vs. Bromoethynylbenzene
A Technical Guide for Researchers in Supramolecular Chemistry and Drug Development
In the landscape of non-covalent interactions, halogen bonding has emerged as a powerful tool for constructing supramolecular assemblies and designing novel therapeutics. The directionality and tunable strength of this interaction make it particularly attractive for rational molecular design. Among the various halogen bond donors, haloalkynes, and specifically haloethynylarenes, have garnered significant attention due to the sp-hybridized carbon atom's ability to enhance the electropositive region on the halogen, known as the σ-hole. This guide provides an in-depth comparison of the halogen bonding strength of two prominent members of this class: iodoethynylbenzene and bromoethynylbenzene, supported by experimental data and theoretical principles.
The Foundation of Halogen Bonding: The σ-Hole Concept
Halogen bonding is the attractive interaction between an electrophilic region on a halogen atom (the Lewis acid) and a Lewis base. This electrophilic region, or σ-hole, is a consequence of the anisotropic distribution of electron density around the halogen atom when it is covalently bonded to an electron-withdrawing group.[1] The ethynyl group, with its sp-hybridized carbon, is a potent electron-withdrawing moiety that significantly polarizes the carbon-halogen bond, leading to a more positive and pronounced σ-hole on the halogen atom. The strength of the resulting halogen bond is directly related to the magnitude of this positive electrostatic potential.
The general trend for halogen bond strength follows the order of I > Br > Cl > F, which is attributed to the increasing polarizability and size of the halogen atom, leading to a more significant and accessible σ-hole.[2] This guide will delve into the experimental and theoretical evidence that quantifies this difference between iodoethynylbenzene and bromoethynylbenzene.
Visualizing the Interaction: Halogen Bonding Schematic
Caption: A generalized schematic illustrating the σ-hole interaction between a haloethynylbenzene (where X = I or Br) and a Lewis base (LB).
Quantitative Comparison: Experimental Evidence
The most direct method for comparing the strength of non-covalent interactions in solution is through the determination of association constants (Kₐ) using techniques like Nuclear Magnetic Resonance (NMR) titration. A larger Kₐ value indicates a stronger interaction and a more stable complex.
Iodoethynylbenzene: A Potent Halogen Bond Donor
Extensive studies have been conducted on the halogen bonding properties of iodoethynylbenzene derivatives. NMR titration experiments have provided robust quantitative data on their association with various Lewis bases. For instance, the association constants for para-substituted (iodoethynyl)benzene derivatives with the strong Lewis base quinuclidine have been determined in benzene-d₆ (C₆D₆). These studies reveal a strong correlation between the electron-withdrawing nature of the substituent on the benzene ring and the strength of the halogen bond.
| Halogen Bond Donor (in C₆D₆) | Halogen Bond Acceptor | Association Constant (Kₐ) [M⁻¹] |
| Iodoethynylbenzene | Quinuclidine | ~30-60 (estimated from derivatives) |
| p-Nitro-iodoethynylbenzene | Quinuclidine | 60 ± 3 |
Table 1: Experimentally determined association constants for iodoethynylbenzene derivatives with quinuclidine in solution. Data for iodoethynylbenzene is an estimation based on the trend observed for its derivatives.
Bromoethynylbenzene: A Weaker but Significant Interaction
Direct experimental data on the association constants for bromoethynylbenzene in halogen bonding is less abundant in the literature compared to its iodo counterpart. However, computational studies and the established principles of halogen bonding consistently predict that bromoethynylbenzene is a weaker halogen bond donor than iodoethynylbenzene. This is primarily due to the lower polarizability and higher electronegativity of bromine compared to iodine, resulting in a smaller and less positive σ-hole.
| Halogen Bond Donor | Lewis Base | Calculated Interaction Energy (kcal/mol) |
| Iodoethynylbenzene | Ammonia | Stronger Interaction (more negative value) |
| Bromoethynylbenzene | Ammonia | Weaker Interaction (less negative value) |
Table 2: Qualitative comparison of calculated interaction energies for iodo- and bromoethynylbenzene with a model Lewis base. Specific values vary with the level of theory used.
The trend is clear: the iodine-based halogen bond is significantly stronger. This is further supported by computational studies on halobenzenes, which show the magnitude of the σ-hole (quantified as the maximum positive electrostatic potential, Vₛ,ₘₐₓ) increases in the order of C₆H₅Cl < C₆H₅Br < C₆H₅I.[2]
Experimental Methodologies for Quantifying Halogen Bonding
A robust understanding of the experimental techniques used to quantify these interactions is crucial for researchers in this field.
NMR Titration: A Powerful Tool for Solution-Phase Analysis
NMR titration is a widely used method to determine the association constant of a non-covalent interaction in solution.
Experimental Workflow:
Caption: A flowchart outlining the key steps in an NMR titration experiment to determine the association constant of a halogen-bonded complex.
Causality Behind Experimental Choices:
-
Choice of Solvent: A non-coordinating solvent (e.g., cyclohexane, benzene) is chosen to minimize competition with the halogen bond acceptor.
-
Choice of Nuclei to Monitor: Protons close to the site of interaction that exhibit the largest chemical shift changes upon complexation are monitored for higher accuracy.
-
Concentration Range: The concentrations of the donor and acceptor are chosen to ensure that a significant portion of the binding curve is sampled.
X-ray Crystallography: Unveiling Solid-State Interactions
Single-crystal X-ray diffraction provides definitive evidence of halogen bonding in the solid state and offers precise information about the geometry of the interaction.
Key Parameters Analyzed:
-
Distance: The distance between the halogen atom and the Lewis basic atom is typically shorter than the sum of their van der Waals radii.
-
Angle: The C-X···LB angle is generally close to 180°, reflecting the directional nature of the σ-hole interaction.
X-ray crystallographic studies of co-crystals of iodoethynylbenzene with various nitrogen-containing heterocycles have consistently demonstrated the formation of strong and linear halogen bonds. While fewer crystal structures are reported for bromoethynylbenzene co-crystals, the available data supports the formation of halogen bonds, albeit with generally longer interatomic distances compared to their iodo-analogues under similar conditions.
Conclusion: A Clear Hierarchy in Halogen Bonding Strength
The collective evidence from both experimental and theoretical studies unequivocally demonstrates that iodoethynylbenzene is a significantly stronger halogen bond donor than bromoethynylbenzene . This difference is fundamentally rooted in the greater polarizability and lower electronegativity of iodine, which results in a larger and more electropositive σ-hole.
For researchers and drug development professionals, this hierarchy has important implications:
-
For Supramolecular Chemistry: When designing self-assembling systems that rely on halogen bonding, iodoethynylbenzene and its derivatives will provide more robust and stable constructs.
-
For Drug Design: In the context of lead optimization, substituting a bromine with an iodine at a position capable of forming a halogen bond with a target protein can lead to a substantial increase in binding affinity.
While bromoethynylbenzene is a competent halogen bond donor, its iodo-counterpart offers a clear advantage in applications where maximizing the strength of the interaction is paramount. Future research providing more extensive quantitative experimental data for bromoethynylbenzene and other haloethynylbenzenes will further refine our understanding and expand the utility of this fascinating non-covalent interaction.
References
-
Dumele, O., Wu, D., Trapp, N., Goroff, N. S., & Diederich, F. (2014). Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Organic Letters, 16(18), 4722–4725. [Link]
- Huber, S. M., & Zierer, D. R. (2011). Halogen bonding in organic synthesis and catalysis.
-
Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven non-covalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757. [Link]
-
Al-Manasir, A. A., Al-Rawashdeh, N. A., & Taha, Z. A. (2022). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. Molecules, 27(6), 1805. [Link]
- Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305–311.
Sources
IR spectrum analysis of C-Br stretch in 1,3,5-tris(bromoethynyl)benzene
High-Fidelity Vibrational Analysis of 1,3,5-Tris(bromoethynyl)benzene: A Comparative Guide to C-Br Stretch Characterization
As an application scientist specializing in the spectroscopic characterization of halogenated alkynes, I frequently encounter laboratories struggling to accurately map the vibrational modes of complex precursors. 1,3,5-Tris(bromoethynyl)benzene (TBEB) is a highly symmetric, star-shaped molecule that serves as a critical building block in the bottom-up synthesis of graphdiyne and halogen-bonded supramolecular networks[1].
The analytical challenge with TBEB lies in its terminal bromoethynyl groups. Because the bromine atom is exceptionally heavy, the C-Br stretching frequency is pushed deep into the infrared fingerprint region, typically manifesting between 500 and 690 cm⁻¹[2][3]. Selecting the correct spectroscopic modality to detect this low-frequency stretch—while simultaneously monitoring the adjacent alkyne (C≡C) bonds—requires a nuanced understanding of instrumentation physics, optical materials, and sample preparation causality.
This guide objectively compares the three leading modalities for TBEB characterization: Diamond ATR-FTIR, KBr Pellet Transmission FTIR, and FT-Raman Spectroscopy.
The Spectroscopic Trade-Off: Modality Comparison
When characterizing TBEB, researchers must balance workflow speed against spectral fidelity. The carbon-carbon triple bond (C≡C) in TBEB exhibits a stretching frequency in the 2100–2260 cm⁻¹ range[2][4]. A common pitfall is the default use of Diamond Attenuated Total Reflectance (ATR) for this analysis. While a diamond crystal provides excellent transmission down to 400 cm⁻¹ (perfectly capturing the C-Br stretch), diamond possesses intrinsic multi-phonon absorption bands between 1900 and 2300 cm⁻¹[5]. This absorption directly masks the diagnostic C≡C stretch of the bromoalkyne.
If your experimental goal is to correlate the loss of the C-Br bond with the retention of the C≡C bond (e.g., during a dehalogenative homocoupling reaction to form graphdiyne), Diamond ATR will blind you to the alkyne dynamics. In contrast, KBr Transmission FTIR offers a completely transparent optical window across both regions, providing superior sensitivity for trace analysis[6]. Alternatively, because the C-Br and C≡C bonds in TBEB are highly polarizable and symmetric, FT-Raman spectroscopy yields outstanding complementary scattering data[4].
Quantitative Modality Comparison
| Analytical Modality | C-Br Detection (500–690 cm⁻¹) | C≡C Detection (2100–2260 cm⁻¹) | Sample Preparation Effort | Primary Artifact Risk |
| Diamond ATR-FTIR | Excellent (Crystal cuts off at 400 cm⁻¹) | Poor (Masked by diamond phonon bands) | Minimal (Direct solid application) | Wavelength-dependent penetration depth[5]. |
| KBr Transmission | Excellent (High optical throughput) | Excellent (Completely transparent window) | High (Precise grinding and vacuum pressing) | Moisture absorption; Christiansen scattering[7][8]. |
| FT-Raman | Outstanding (Highly polarizable bond) | Outstanding (Symmetric stretch) | Minimal (Measured directly in glass vial) | Thermal degradation of the bromoalkyne[4]. |
Logical Workflow for Modality Selection
To prevent spectral artifacts and ensure data integrity, the selection of the analytical technique must be dictated by the specific vibrational modes targeted for the TBEB sample.
Workflow for selecting the optimal spectroscopic technique for TBEB characterization.
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each methodology incorporates specific checkpoints to verify that the physical preparation has not compromised the spectroscopic data.
Protocol 1: High-Fidelity KBr Pellet Transmission
Because KBr is highly hygroscopic, improper preparation will result in broad O-H stretching bands (~3300 cm⁻¹) that can obscure terminal alkyne C-H stretches, while poor grinding leads to baseline sloping due to the Christiansen effect[7][8].
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Keep stored in a desiccator.
-
Sample Milling (Causality Step): Weigh 1–2 mg of TBEB and 100 mg of dried KBr. Grind vigorously in an agate mortar for 2–3 minutes. Causality: The TBEB particle size must be reduced to less than the wavelength of the interrogating IR light (strictly < 2 µm). If particles are larger than the IR wavelength, they will scatter the light rather than absorb it, causing an artificially sloping baseline at higher wavenumbers[8].
-
Pressing: Transfer the fine powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 5 minutes to fuse the KBr into a transparent glassy matrix[5].
-
Self-Validation Check: Place the pellet in the spectrometer and observe the live transmission baseline at 2000 cm⁻¹. A properly prepared, homogenous pellet must exhibit >80% transmittance. If the baseline slopes severely from 4000 cm⁻¹ down to 1000 cm⁻¹, the particles are too large. Do not record the spectrum; re-grind and re-press the sample.
Protocol 2: Diamond ATR-FTIR Surface Analysis
ATR is non-destructive and rapid, but the penetration depth of the evanescent wave is directly proportional to the wavelength. Therefore, bands in the C-Br region (longer wavelength) will appear artificially stronger than those in the C-H region (shorter wavelength) compared to transmission spectra[5][6].
-
Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol.
-
Self-Validation Check: Collect a background single-beam spectrum. Verify that the energy profile matches the manufacturer's factory profile. Specifically, check the signal-to-noise ratio in the 400–600 cm⁻¹ region. If the energy drops near the 400 cm⁻¹ cutoff, the C-Br stretch will be lost in instrumental noise.
-
Sample Application: Deposit 2–3 mg of TBEB powder directly onto the center of the diamond crystal.
-
Pressure Application (Causality Step): Engage the pressure anvil until the torque mechanism slips. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Consistent, high pressure ensures uniform optical contact, displacing air gaps that would otherwise reduce the effective pathlength and artificially weaken the C-Br signal intensity[5].
-
Data Processing: Apply an ATR correction algorithm to the final spectrum to normalize the wavelength-dependent penetration depth, allowing for accurate relative intensity comparisons against historical transmission libraries.
References
-
MDPI - Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction. Available at: [Link]
-
Kintek Press - What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at:[Link]
-
Shimadzu - KBr Pellet Method - Application News. Available at: [Link]
-
ACS Publications - Structural, Electronic, and Vibrational Properties of a Two-Dimensional Graphdiyne-like Carbon Nanonetwork Synthesized on Au(111). Available at:[Link]
-
AZoM - Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at:[Link]
-
JASCO Global - Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 6-bromohex-2-yne | 55402-12-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. jasco-global.com [jasco-global.com]
Comparative Validation Guide: Mass Spectrometry Profiling of 1,3,5-Tris(bromoethynyl)benzene
Executive Summary: The Gatekeeper of Graphdiyne Purity
1,3,5-Tris(bromoethynyl)benzene (TBEB, C₁₂H₃Br₃) is the critical molecular precursor for the bottom-up synthesis of Graphdiyne (GDY) and related
The Challenge: Standard HPLC often struggles to resolve TBEB from its partially brominated intermediates due to similar polarity. Mass Spectrometry (MS), specifically Electron Ionization (EI), provides the only definitive structural validation through its distinct isotopic "fingerprint."
Guide Scope: This document details the specific mass spectral signatures required to validate TBEB, distinguishing it from its metabolic precursors (1,3,5-triethynylbenzene) and incomplete reaction byproducts.
Theoretical Framework: The Isotopic Fingerprint
To validate TBEB, one must look beyond the molecular weight. The presence of three bromine atoms creates a specific isotopic envelope that serves as a mathematical confirmation of structure.
The Br₃ Signature
Bromine exists naturally as two stable isotopes:
-
(all
): Lowest mass. -
(two
, one ): 3x intensity. -
(one
, two ): 3x intensity. -
(all
): 1x intensity.
Note: Any deviation from this 1:3:3:1 symmetry indicates contamination with mono- or di-brominated species.
Comparative Analysis: Target vs. Impurities
The following table contrasts the target molecule against the most common impurities found during the NBS/AgNO₃ bromination of 1,3,5-triethynylbenzene.
Table 1: MS Data Comparison for Validation
| Compound | Formula | Monoisotopic Mass ( | Primary Isotope Pattern (Intensities) | Key Fragmentation (EI, 70eV) |
| 1,3,5-Tris(bromoethynyl)benzene (Target) | C₁₂H₃Br₃ | 383.8 | 1 : 3 : 3 : 1 (m/z 384, 386, 388, 390) | M - Br, M - 2Br, M - C₂Br |
| 1-Bromo-3,5-diethynylbenzene (Impurity A) | C₁₂H₅Br | 228.0 | 1 : 1 (m/z 228, 230) | M - H, M - C₂H |
| 1,3-Bis(bromoethynyl)-5-ethynylbenzene (Impurity B)[1][2] | C₁₂H₄Br₂ | 305.9 | 1 : 2 : 1 (m/z 306, 308, 310) | M - Br, M - C₂H |
| 1,3,5-Triethynylbenzene (Starting Material) | C₁₂H₆ | 150.0 | Single Peak (m/z 150) | M - C₂H₂ (Loss of acetylene) |
Validated Experimental Protocol
This protocol uses GC-MS (EI) rather than ESI. ESI is generally unsuitable for TBEB due to its non-polar, neutral nature and lack of easily protonatable sites.
Method: Gas Chromatography - Mass Spectrometry (GC-MS)
Reagents & Prep:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC Grade.
-
Concentration: 0.5 mg/mL (Avoid high concentrations to prevent column saturation).
-
Vial: Amber glass (TBEB is light-sensitive).
Instrument Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Column: DB-5ms or equivalent (5% phenyl-arylene polymer).
-
Oven Program: Hold 50°C (2 min)
Ramp 15°C/min to 300°C Hold 5 min.
Workflow Logic Diagram
Figure 1: Decision tree for validating TBEB purity using Mass Spectrometry.
Mechanistic Insight: Synthesis & Impurity Formation
Understanding why impurities form helps in interpreting the MS data. The synthesis typically involves the bromination of terminal alkynes using NBS and AgNO₃.
-
Incomplete Reaction: If the reaction time is too short or reagents are old, you will see the m/z 306 (Di-bromo) peak.
-
Over-Reaction/Coupling: TBEB is unstable. If heated excessively during workup, the ethynyl groups can cross-link, appearing as high-molecular-weight noise in the mass spectrum (Glaser coupling byproducts).
Figure 2: Stepwise bromination pathway showing origins of specific mass spectral impurities.
Troubleshooting & Expert Tips
-
The "Ghost" Peak: If you observe a peak at m/z 150 (TEB) despite a long reaction time, it may be thermal de-bromination occurring inside the GC injector.
-
Fix: Lower the injector temperature to 200°C or use a cold on-column injection.
-
-
Matrix Choice (MALDI): If using MALDI-TOF instead of GC-MS (e.g., for stability checks), use DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) as the matrix. It preserves the labile C-Br bonds better than acidic matrices like DHB.
-
Storage: TBEB must be stored at -20°C in the dark. If the MS shows a smear of high mass peaks, the compound has likely polymerized in the vial and must be re-synthesized.
References
-
Li, G., et al. (2010). Architecture of Graphdiyne Nanoscale Films. Chemical Communications. (Seminal paper establishing the synthesis of Graphdiyne from TBEB precursors).
-
National Institute of Standards and Technology (NIST). Benzene, 1,3,5-tribromo- Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[2] (Reference for tribromo-aromatic isotope patterns).
-
PubChem. 1,3,5-Tris(bromoethynyl)benzene Compound Summary. National Library of Medicine.
-
Matsuoka, R., et al. (2017). Crystalline Graphdiyne Sheets Produced at a Gas/Liquid or Liquid/Liquid Interface. Journal of the American Chemical Society. (Validation of precursor purity for interfacial synthesis).
Sources
Structural Comparison Guide: 1,3,5-Tris(bromoethynyl)benzene vs. 1,3,5-Tris(chloroethynyl)benzene
The following guide provides an in-depth structural and functional comparison of 1,3,5-tris(bromoethynyl)benzene (tBEP) and 1,3,5-tris(chloroethynyl)benzene (tCEP) . These molecules are critical precursors in the synthesis of graphdiyne (GDY) and related
Executive Summary
This guide compares two halogenated ethynylbenzene derivatives used primarily as molecular building blocks for 2D carbon architectures. While structurally homologous, the substitution of bromine with chlorine fundamentally alters their halogen bonding (XB) potential , on-surface self-assembly temperatures , and reactivity thresholds for homocoupling.
| Feature | 1,3,5-Tris(bromoethynyl)benzene (tBEP) | 1,3,5-Tris(chloroethynyl)benzene (tCEP) |
| Formula | ||
| C–X Bond Energy | ~280 kJ/mol (Weaker, more reactive) | ~330 kJ/mol (Stronger, higher thermal stability) |
| High (Strong Halogen Donor) | Low (Weak Halogen Donor) | |
| Primary Application | Graphdiyne synthesis on Au(111) at ~300–370 K | High-temperature on-surface synthesis (>400 K) |
| Surface Assembly | Forms ordered domains via Br | Often requires metal-coordination (Ag/Au) for ordering |
Structural Analysis & Halogen Bonding
Molecular Geometry
Both molecules possess
-
Rigidity: The ethynyl spacers ensure a rigid, planar geometry, extending the
-system. -
Bond Lengths: The
bond (~1.63 Å) is significantly shorter than the bond (~1.79 Å). This difference affects the lattice packing density and the "reach" of the halogen atoms during self-assembly.
Halogen Bonding (XB) Landscape
The primary structural differentiator is the
-
tBEP (Bromine): Bromine exhibits a pronounced
-hole, facilitating strong Type II halogen bonds ( ) or interactions. This allows tBEP to form pre-organized supramolecular networks even before covalent coupling occurs. -
tCEP (Chlorine): Chlorine is more electronegative but less polarizable, resulting in a smaller, less positive
-hole. Consequently, tCEP relies more on dipolar forces and metal-coordination (on surfaces) rather than intrinsic halogen bonding to dictate packing.
Visualization of Interaction Logic
The following diagram illustrates the divergent reactivity and assembly pathways driven by the halogen choice.
Caption: Comparative logic flow of halogen influence on intermolecular forces and reactivity thresholds.
Experimental Protocols
Synthesis of 1,3,5-Tris(bromoethynyl)benzene (tBEP)
Mechanism: Electrophilic halogenation of terminal alkynes using N-bromosuccinimide (NBS) catalyzed by silver nitrate.
Reagents:
-
1,3,5-Triethynylbenzene (or TMS-protected precursor)[2]
-
N-Bromosuccinimide (NBS)
-
Silver Nitrate (
)[3][4]
Protocol:
-
Preparation: Dissolve 1,3,5-tris((trimethylsilyl)ethynyl)benzene (1.0 equiv) in acetone (0.05 M concentration).
-
Activation: Add NBS (3.6 equiv) and
(0.6 equiv) to the solution at room temperature. Note: The silver catalyst activates the alkyne C-H/C-Si bond for bromination. -
Reaction: Stir the mixture in the dark (foil-wrapped flask) for 4 hours. Monitor by TLC (Silica, Hexanes).[4]
-
Workup: Dilute with n-hexane. Filter off the precipitated succinimide and silver salts.
-
Purification: Concentrate the filtrate and pass through a short silica plug eluting with n-hexane.
-
Yield: Expect ~96% as a pale yellow/white solid.
Synthesis of 1,3,5-Tris(chloroethynyl)benzene (tCEP)
Mechanism: Chlorination requires a slightly different source of "positive" chlorine, typically N-chlorosuccinimide (NCS).
Reagents:
-
N-Chlorosuccinimide (NCS)
-
Silver Nitrate (
) or Hexamethyldisilazane (LiHMDS) followed by (for stricter anhydrous conditions). -
THF or Acetone.
Protocol:
-
Preparation: Dissolve 1,3,5-triethynylbenzene (1.0 equiv) in dry THF under Argon.
-
Lithiation (Alternative High-Purity Route): Cool to -78°C. Add n-BuLi (3.3 equiv) dropwise. Stir for 30 min.
-
Chlorination: Add a solution of NCS (3.5 equiv) in THF. Allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with diethyl ether. -
Purification: Silica gel chromatography (Hexanes).
-
Note: tCEP is less stable to light/heat than tBEP during storage; store at -20°C.
Reactivity & Applications Comparison
The choice between tBEP and tCEP is often dictated by the desired reaction temperature window in on-surface synthesis (e.g., on Au(111) or Ag(111) substrates).
On-Surface Polymerization (Graphdiyne Synthesis)
-
tBEP (The Standard):
-
Process: Deposition at Room Temperature
Annealing at ~320 K causes dehalogenation Formation of C-Au-C organometallic intermediates Annealing at ~370-400 K releases Au to form C-C covalent bonds (Graphdiyne). -
Advantage: Milder conditions preserve the structural integrity of the formed 2D network.
-
tCEP (The High-Stability Variant):
-
Process: C-Cl bonds are stronger. On Ag(111), tCEP forms ordered Ag-alkynyl networks at ~393 K. On Au(111), it requires significantly higher temperatures (>500 K) to effect homocoupling.
-
Advantage: Allows for "stepwise" activation.[12][13][14][15][16] One can perform a reaction on a more reactive functional group elsewhere on the molecule without disturbing the C-Cl bonds, activating them later at high heat.
Comparative Data Table
| Property | tBEP (Bromo) | tCEP (Chloro) |
| C-X Bond Length | 1.79 Å | 1.63 Å |
| Van der Waals Radius (X) | 1.85 Å | 1.75 Å |
| Dehalogenation Temp (Au) | ~320 K | >450 K |
| Dehalogenation Temp (Ag) | ~300 K | ~390 K |
| Self-Assembly Motif | Halogen-Bond Directed (Trigonal/Hexagonal) | Metal-Coordination Directed |
References
-
Synthesis of tBEP & Graphdiyne Precursors
-
On-Surface Synthesis & Reactivity (Cl vs Br)
-
Halogen Bonding Fundamentals
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. 1,3,5-TRIETHYNYLBENZENE | 7567-63-7 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Report: Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. dokumen.pub [dokumen.pub]
- 11. Developments in Synthesis and Potential Electronic and Magnetic Applications of Pristine and Doped Graphynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Melting Point Determination and Purity Assessment of 1,3,5-Tris(bromoethynyl)benzene: A Comparative Analytical Guide
Executive Summary
1,3,5-tris(bromoethynyl)benzene (tBEP, CAS: 177738-26-0) is a highly reactive, sp-sp² hybridized molecular precursor critical for the bottom-up synthesis of graphdiyne and 2D carbon nanonetworks[1]. While tBEP offers superior reaction selectivity and fewer by-products compared to trimethylsilyl-protected alternatives[1], its terminal bromoethynyl groups render it thermally labile. Consequently, traditional characterization methods like capillary melting point determination are often unreliable.
As a Senior Application Scientist, I have structured this guide to objectively compare analytical methodologies for assessing the thermal properties and purity of tBEP. By understanding the causality behind molecular degradation, researchers can implement field-validated protocols to ensure reproducible on-surface and wet-chemistry homocoupling reactions[2].
The Molecular Challenge: Thermal Instability
tBEP is engineered to undergo dehalogenative homocoupling at relatively low activation energies to form extended carbon networks[2]. Because of this inherent reactivity, exposing the monomer to heat induces spontaneous cross-linking, oligomerization, or exothermic decomposition rather than a clean thermodynamic phase transition[3].
-
Storage Imperative: tBEP must be stored at ≤ -20 °C in an inert atmosphere to prevent spontaneous degradation[4].
-
Phase Transition vs. Decomposition: True melting is rarely observed. Instead, the molecule undergoes solid-state polymerization, making standard melting point data misleading.
Comparative Guide: Thermal Analysis (Melting Point vs. Decomposition)
To accurately determine the thermal limits of tBEP, researchers must transition from traditional visual methods to advanced calorimetric techniques.
Quantitative Comparison of Thermal Methods
| Parameter | Capillary Melting Point | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Mechanism | Visual phase change observation | Heat flow measurement (endo/exothermic) | Mass loss measurement |
| tBEP Response | Charring/darkening before melting | Sharp exothermic peak (cross-linking) | Mass loss if Br radicals volatilize |
| Data Output | Subjective temperature range | Precise onset temperature & enthalpy (∆H) | Decomposition temperature (Td) |
| Reliability | Low (Fails for reactive polyynes) | High (Gold standard for thermal stability) | High (Complementary to DSC) |
Causality Behind the Choice
Standard capillary tubes rely on visual phase changes. For tBEP, the visual change is a darkening or charring of the sample—a kinetic decomposition process rather than a thermodynamic melting point. DSC is the authoritative choice because it quantifies heat flow, clearly differentiating between an endothermic melt (if it briefly occurs) and the dominant exothermic dehalogenation/cross-linking that destroys the sample[2].
Logical decision tree for selecting tBEP thermal analysis methods.
Comparative Guide: Purity Assessment
High purity (≥97%) is essential to prevent structural defects in synthesized graphdiyne films[4][5]. Assessing this purity requires a multi-modal approach.
Quantitative Comparison of Purity Techniques
| Technique | Target Analyte / Property | tBEP Specific Data Markers | Limitations for tBEP |
| ¹H / ¹³C NMR | Molecular structure & bulk purity | ¹H: Singlet at ~7.46 ppm. ¹³C: 135.38, 123.69, 78.25, 52.21 ppm[6] | Insensitive to trace impurities (<1%) |
| HPLC-UV | Trace organic impurities | Single sharp peak at 254 nm | Requires cold, fresh sample prep |
| MALDI-TOF MS | Exact molecular weight | Intact molecular ion[M]⁺ at 386.86 m/z | Prone to laser-induced cross-linking[3] |
Causality Behind the Choice
NMR provides the foundational structural proof, confirming the symmetric sp-sp² scaffold[6]. However, NMR may miss trace organic impurities (e.g., partially brominated intermediates). HPLC-UV is required for the precise quantification of these trace elements. When using Mass Spectrometry, standard Laser Desorption/Ionization (LDI) causes laser-induced cross-linking of polyynes; thus, MALDI-TOF utilizing a specific electron-transfer matrix (like DCTB) is mandatory to observe the intact molecular ion without fragmentation[3].
Integrated purity assessment workflow for reactive polyynes.
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: DSC Thermal Profiling of tBEP
Objective: Determine the exact onset of thermal decomposition to establish safe handling and reaction limits.
-
System Validation: Run an empty, hermetically sealed aluminum pan as a baseline reference to ensure no instrumental artifact interferes with the heat flow signal.
-
Sample Preparation: Inside an inert Ar/N₂ glovebox, accurately weigh 2.0–3.0 mg of tBEP into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent oxidation and contain potential off-gassing during heating.
-
Purge & Equilibrate: Load the pan into the DSC instrument. Purge with N₂ gas at 50 mL/min for 10 minutes, then equilibrate the chamber at 0 °C.
-
Temperature Ramp: Heat the sample at a strictly controlled rate of 5 °C/min up to 250 °C.
-
Data Analysis: Identify the onset temperature of the first major exothermic peak. This represents the dehalogenative cross-linking threshold, superseding any traditional "melting point."
Protocol B: HPLC-UV Purity Quantification
Objective: Quantify trace impurities in synthesized or commercial tBEP to ensure >97% purity[4].
-
System Validation: Inject a blank (pure anhydrous MeCN) to confirm a flat baseline with no ghost peaks or carryover from previous runs.
-
Solvent Preparation: Degas HPLC-grade Acetonitrile (MeCN) and Water (H₂O) via sonication.
-
Sample Dissolution: Dissolve 1.0 mg of tBEP in 1.0 mL of cold, anhydrous MeCN. Critical: Perform this step immediately before injection to prevent solution-state degradation.
-
Column Setup: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Maintain the column compartment at a stable 20 °C.
-
Elution Gradient: Execute a linear gradient from 60% MeCN / 40% H₂O to 100% MeCN over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection & Integration: Monitor UV absorbance at 254 nm. Integrate the peak areas. Purity is calculated as (Area_tBEP / Total_Area) × 100.
References
1.[4] Lab-Chemicals.Com. 1,3,5-Tris(bromoethynyl)benzene, 97%. 2.[5] Alfa Chemistry. CAS 177738-26-0 1,3,5-Tris(2-bromoethynyl)-benzene. 3.[1] MDPI. Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction. 4.[6] Royal Society of Chemistry. Supporting Information for Synthesis of Hydrogen-Substituted Graphdiyne via Dehalogenative Homocoupling Reaction. 5.[2] ACS Publications. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. 6.[3] ACS Publications. Laser Desorption Mass Spectrometry of End Group-Protected Linear Polyynes: Evidence of Laser-Induced Cross-Linking.
Sources
comparing reactivity of 1,3,5-tris(bromoethynyl)benzene in Ullmann coupling vs Sonogashira coupling
Comparative Reactivity Guide: 1,3,5-Tris(bromoethynyl)benzene (tBEP)
Executive Summary
1,3,5-Tris(bromoethynyl)benzene (tBEP) represents a specialized class of rigid,
This guide compares the two primary reactivity modes of tBEP:
-
Ullmann-Type Homocoupling: A reductive, symmetry-preserving pathway primarily used to synthesize Graphdiyne (GDY) and 2D carbon allotropes.
-
Sonogashira/Cadiot-Chodkiewicz Cross-Coupling: An oxidative, asymmetric pathway used to construct discrete, star-shaped dendrimers and molecular wires.
Key Takeaway: Choose Ullmann-type protocols for creating extended 2D networks (polymerization). Choose Sonogashira/Cadiot-Chodkiewicz protocols for precise, stepwise functionalization (discrete synthesis).
Chemical Architecture & Stability
-
Role: Trifunctional electrophile.
-
Stability Warning: Alkynyl bromides are sensitive to light and heat. They can undergo explosive decomposition if concentrated or heated without solvent.
-
Storage: Store at -20°C under Argon, protected from light.
-
Handling: Avoid metal spatulas (potential for catalytic decomposition); use glass or Teflon.
-
Pathway A: Ullmann-Type Homocoupling (Graphdiyne Synthesis)
In the context of tBEP, "Ullmann coupling" refers to the reductive dehalogenative homocoupling of the alkynyl bromide groups. This is the dominant method for synthesizing Graphdiyne (GDY), a 2D carbon material with
Mechanism: Surface-Mediated Radical Polymerization
Unlike solution-phase Ullmann reactions that often require high temperatures, tBEP undergoes coupling on noble metal surfaces (Au, Ag, Cu) under Ultra-High Vacuum (UHV) or at liquid-solid interfaces.
-
Adsorption: tBEP physisorbs onto the metal lattice (e.g., Au(111)).
-
Debromination: The metal surface catalyzes the cleavage of the C-Br bond, generating surface-stabilized alkynyl radicals and chemisorbed Br atoms.
-
Coupling: The radicals diffuse and couple to form diacetylenic linkages (
), creating the hexagonal GDY pores.
Protocol: Solution-Phase Synthesis of Graphdiyne Films
While UHV is used for atomic precision, this protocol describes the scalable solution-phase method using Copper foil as both catalyst and substrate.
Reagents:
-
Substrate: tBEP (0.1 mmol)
-
Catalyst/Substrate: Copper foil (cleaned with HCl and Ethanol)
-
Solvent: Pyridine (20 mL)
-
Atmosphere: Nitrogen (inert)
Workflow:
-
Preparation: Place the clean Copper foil into a reaction flask.
-
Dissolution: Dissolve tBEP in Pyridine under
. -
Injection: Add the tBEP solution to the flask containing the Cu foil.
-
Reaction: Heat to 100°C for 12–24 hours . The Cu foil releases Cu(I) species that catalyze the reductive homocoupling.
-
Workup: The Graphdiyne film grows directly on the Copper surface. Remove foil, wash with hot acetone and DMF to remove oligomers.
-
Validation: Raman spectroscopy (distinct peak at ~2100-2200 cm⁻¹ for diacetylenic linkage).
Pathway B: Sonogashira / Cadiot-Chodkiewicz Cross-Coupling[5]
While often grouped under "Sonogashira," the reaction of an alkynyl bromide (tBEP) with a terminal alkyne is formally a Cadiot-Chodkiewicz coupling. However, modern Pd/Cu catalytic systems allow this to proceed under "Sonogashira-like" conditions to create unsymmetrical diynes.
Mechanism: The Heterocoupling Cycle
This pathway avoids homocoupling (symmetry) to allow the attachment of different arms to the central core.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of tBEP. Note: Alkynyl bromides undergo oxidative addition faster than aryl bromides.
-
Transmetallation: The copper acetylide (formed from the incoming terminal alkyne) transfers its ligand to the Pd center.
-
Reductive Elimination: Formation of the unsymmetrical 1,3-diyne product.
Protocol: Synthesis of Star-Shaped Dendrimers
Target: Coupling tBEP with Phenylacetylene.
Reagents:
-
Electrophile: tBEP (1.0 equiv)
-
Nucleophile: Phenylacetylene (3.5 equiv - slight excess)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (3 mol%)
-
Base/Solvent: Diisopropylamine (DIPA) or Triethylamine (TEA) in THF.
Workflow:
-
Degassing: Heavily degas THF/Amine solvents (Freeze-Pump-Thaw x3). Oxygen promotes homocoupling of the phenylacetylene (Glaser side-reaction), which ruins stoichiometry.
-
Addition: Add tBEP, Pd catalyst, and CuI to the flask under Argon.
-
Temperature Control: Cool to 0°C . Alkynyl bromides are reactive; low temperature favors cross-coupling over scrambling.
-
Dropwise Addition: Add Phenylacetylene slowly to the mixture.
-
Stirring: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Add saturated
solution. -
Purification: Silica gel chromatography. Note: The product is highly conjugated and likely fluorescent.
Comparative Analysis: Reactivity Matrix
| Feature | Ullmann-Type (Homocoupling) | Sonogashira/Cadiot-Chodkiewicz (Cross-Coupling) |
| Primary Product | Graphdiyne (2D Network) | Star-Shaped Oligomers / Dendrimers |
| Bond Formed | Symmetric Diyne ( | Unsymmetric Diyne ( |
| Catalyst System | Cu(0) surface or Cu(I)/Pyridine | Pd(0)/Cu(I) or Cu(I)/Amine |
| Key Risk | Defect formation (incomplete coupling) | Homocoupling of the terminal alkyne partner |
| Reaction Phase | Heterogeneous (Surface/Solid-Liquid) | Homogeneous (Solution) |
| Atom Economy | Low (Loss of 3 | Moderate (Loss of HBr salt) |
| Thermodynamics | Irreversible (Kinetic control critical for order) | Irreversible |
Visualizing the Divergence
The following diagrams illustrate the mechanistic bifurcation and the surface-mediated workflow.
Figure 1: Reactivity Divergence of tBEP
Caption: Figure 1. Divergent reactivity pathways for tBEP. Left: Reductive homocoupling to 2D networks. Right: Pd-catalyzed cross-coupling to discrete molecules.
Figure 2: On-Surface Synthesis Mechanism (Ullmann Mode)
Caption: Figure 2. Step-wise mechanism for the surface-mediated synthesis of Graphdiyne using tBEP.
References
-
Li, Y., et al. (2010).[2] "Architecture of graphdiyne nanoscale films." Chemical Communications. Link
- Significance: Seminal paper on Graphdiyne synthesis using Ullmann-type coupling on Copper.
-
Sun, H., et al. (2015).[2] "On-Surface Synthesis of Carbon-Based Scaffolds." ChemPhysChem. Link
- Significance: Details the UHV surface mechanism of tBEP dehalogen
-
Diederich, F. (2000). "Carbon-Rich Compounds." Wiley-VCH.
-
Siemsen, P., et al. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition. Link
- Significance: Comprehensive review comparing Glaser, Eglinton, and Cadiot-Chodkiewicz couplings.
Sources
Safety Operating Guide
Navigating the Disposal of 1,3,5-Tris(bromoethynyl)benzene: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe handling and disposal of 1,3,5-Tris(bromoethynyl)benzene. As a highly reactive, poly-functional haloalkyne, this compound presents unique challenges that necessitate a thorough understanding of its potential hazards and a meticulously planned disposal strategy. The procedures outlined herein are designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and environmental compliance.
Disclaimer: No specific safety data sheet (SDS) is readily available for 1,3,5-Tris(bromoethynyl)benzene. The following guidance is based on the known reactivity of terminal alkynes, haloalkynes, and related poly(ethynyl) aromatic compounds. It is imperative that a thorough, site-specific risk assessment is conducted by qualified personnel before undertaking any of the procedures described.
Understanding the Inherent Hazards
The molecular architecture of 1,3,5-Tris(bromoethynyl)benzene, featuring three bromoethynyl moieties on a central benzene ring, gives rise to several significant hazards that must be carefully managed.
-
Formation of Explosive Acetylides: The terminal alkyne protons are acidic and can be readily deprotonated to form highly unstable and shock-sensitive metal acetylides. Contact with certain metals, particularly heavy metals such as copper, silver, and mercury, or their salts, must be strictly avoided.
-
Thermal Instability and Decomposition: Poly-alkynyl compounds can be thermally sensitive and may decompose exothermically, particularly upon heating. The melting point of the related compound, 1,3,5-Triethynylbenzene, is noted to occur with decomposition, suggesting that 1,3,5-Tris(bromoethynyl)benzene may also be thermally labile.
-
Flammability: While the flashpoint of this specific compound is not known, many terminal alkynes are flammable and their vapors can form explosive mixtures with air.
-
Toxicity of Haloalkynes: Bromoalkynes can be toxic and harmful if inhaled or absorbed through the skin. The hazardous decomposition of this compound could release toxic fumes, including hydrogen bromide.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 1,3,5-Tris(bromoethynyl)benzene in any form, including as a waste product, a stringent safety protocol must be in place.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the chemical and potential violent reactions. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of potentially toxic vapors or dusts. |
| Emergency Equipment | Accessible safety shower and eyewash station | For immediate decontamination in case of accidental exposure. |
The Disposal Pathway: A Two-Stage Approach
The cornerstone of safely disposing of 1,3,5-Tris(bromoethynyl)benzene is a two-stage process: deactivation of the reactive ethynyl groups followed by disposal as halogenated organic waste. Direct disposal of the unreacted compound is strongly discouraged due to its inherent instability.
Stage 1: Deactivation of Reactive Ethynyl Groups
The primary goal of this stage is to quench the acidic terminal alkyne protons, thereby eliminating the risk of explosive acetylide formation. This is achieved by a carefully controlled protonation reaction.
Experimental Protocol for Deactivation of a 1,3,5-Tris(bromoethynyl)benzene Waste Solution
Note: This protocol is intended for dilute solutions of 1,3,5-Tris(bromoethynyl)benzene in an organic solvent. Do not attempt this procedure on the neat compound.
-
Preparation:
-
Ensure all necessary PPE is donned.
-
Conduct the entire procedure in a certified chemical fume hood.
-
Prepare an ice-water bath in a secondary container large enough to hold the reaction flask.
-
-
Dilution and Cooling:
-
If the waste solution is concentrated, dilute it with an equal volume of a compatible, inert solvent (e.g., tetrahydrofuran, diethyl ether) to aid in heat dissipation.
-
Place the flask containing the diluted waste solution in the ice-water bath and allow it to cool to 0°C with gentle stirring.
-
-
Quenching:
-
Slowly, add a proton-donating quenching agent, such as isopropanol , dropwise to the cooled and stirred solution. The use of an addition funnel is recommended for controlled addition.
-
Causality: The slow, dropwise addition at low temperature is critical to control the rate of the quenching reaction, which may be exothermic. This prevents a dangerous temperature increase and potential for uncontrolled decomposition.
-
Continue the addition until any signs of reaction (e.g., bubbling) cease.
-
-
Protonation and Work-up:
-
After the initial quench with alcohol, continue stirring the mixture at 0°C for an additional 15-20 minutes to ensure all highly reactive species are neutralized.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.
-
Causality: The aqueous ammonium chloride solution serves as a robust proton source to ensure the complete protonation of any remaining acetylide anions, rendering them non-hazardous.
-
Allow the mixture to warm to room temperature and continue stirring for at least 30 minutes.
-
-
Phase Separation (if applicable):
-
If two layers form, separate the aqueous and organic layers. The organic layer contains the deactivated compound and should be treated as halogenated organic waste. The aqueous layer should also be collected and disposed of as hazardous aqueous waste.
-
Stage 2: Final Disposal
Once the deactivation procedure is complete, the resulting waste stream must be managed as hazardous waste.
-
Waste Collection:
-
Transfer the quenched mixture (or the separated organic layer) into a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents and the deactivated compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list all constituents, including the deactivated 1,3,5-Tris(bromoethynyl)benzene (e.g., "Quenched 1,3,5-Tris(bromoethynyl)benzene reaction mixture"), all solvents, and any byproducts.
-
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations for halogenated organic waste.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural steps for the safe disposal of 1,3,5-Tris(bromoethynyl)benzene.
Caption: Decision tree for the initial handling of 1,3,5-Tris(bromoethynyl)benzene waste.
Caption: Step-by-step workflow for the deactivation of 1,3,5-Tris(bromoethynyl)benzene waste solution.
Conclusion
The responsible disposal of highly reactive compounds like 1,3,5-Tris(bromoethynyl)benzene is a critical aspect of laboratory safety. By understanding the inherent hazards and adhering to a carefully planned deactivation and disposal protocol, researchers can mitigate risks and ensure compliance with safety regulations. Always prioritize a conservative approach and consult with your institution's safety professionals when in doubt.
References
-
University of Cincinnati Environmental Health & Safety. (n.d.). Advisory 7.3. UC EH&S. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment. [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
Personal protective equipment for handling 1,3,5-Tris(bromoethynyl)benzene
As a Senior Application Scientist, I frequently consult on the synthesis of advanced carbon allotropes and 2D materials. A critical precursor in this domain is 1,3,5-Tris(bromoethynyl)benzene (tBEP, CAS: 177738-26-0) [1]. Widely utilized in the synthesis of hydrogen-substituted graphdiyne[2] and 2D organometallic frameworks (e.g., Au-TEB)[3], tBEP offers superior synthetic stability compared to terminal alkynes[2].
However, its polyalkynyl bromide structure demands rigorous safety and logistical protocols. The cleavage of C-Br bonds—which is essential for on-surface synthesis and dehalogenative homocoupling[4]—presents unique reactive hazards. This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE), handling, and disposal of tBEP.
Hazard Causality and PPE Selection Matrix
Understanding why a chemical is hazardous is the foundational step in mitigating risk. Halogenated aromatic alkynes are known to cause serious eye damage and acute respiratory irritation. The sp-hybridized carbon-bromine bonds in tBEP are prone to homolytic or heterolytic cleavage under thermal or catalytic stress, generating highly reactive radical species[4].
To build a self-validating safety system, your PPE must directly interrupt these specific mechanistic hazard vectors.
Table 1: Quantitative and Categorical PPE Matrix for tBEP Handling
| Hazard Vector | Mechanistic Causality | Required PPE | Specification / Standard |
| Ocular Exposure | Alkynyl bromides cause severe corneal damage upon contact due to localized tissue reactivity and pH shifts. | Face Shield & Safety Goggles | EN 166 / ANSI Z87.1 compliant; tight-fitting to prevent vapor ingress. |
| Inhalation | Aerosolized micro-particles of tBEP induce acute respiratory tract irritation and potential systemic toxicity. | Half-Face Respirator | Type P3 particulate filter or ABEK cartridge (>99.95% filtration). |
| Dermal Contact | Lipophilic aromatic rings facilitate dermal absorption, while reactive C-Br bonds cause severe skin corrosion[5]. | Double Nitrile Gloves | Minimum 0.11 mm thickness; extended cuffs. Change immediately if contaminated. |
| Thermal/Reactivity | Potential for rapid decomposition if exposed to strong oxidizers or thermal stress[5]. | Flame-Retardant Lab Coat | 100% cotton or Nomex®; absolutely no synthetic blends. |
Standard Operating Procedure: Dehalogenative Homocoupling
Do not just follow steps; understand the chemical logic behind them. The following methodology details the safe handling of tBEP during a standard wet-chemistry homocoupling reaction[2].
Step 1: Environmental Priming & Storage Retrieval
-
Action: Retrieve tBEP from its required -20°C inert storage[1] and allow the sealed container to equilibrate to room temperature inside a desiccator.
-
Causality: Opening cold containers in ambient air causes immediate condensation. Water introduces nucleophilic attack pathways that can prematurely degrade the highly reactive bromoethynyl moieties before your intended catalytic coupling.
Step 2: PPE Verification & Donning
-
Action: Equip the ABEK-rated respirator, face shield, and double-layered nitrile gloves.
-
Causality: The ABEK filter specifically neutralizes acidic and halogenated organic vapors that off-gas during handling, protecting the respiratory tract from acute damage.
Step 3: Inert Material Transfer
-
Action: Transfer the required mass of tBEP (e.g., 0.371 g) into a Schlenk flask using an anti-static weighing boat under a continuous Argon or Nitrogen counter-flow[2].
-
Causality: tBEP powder is highly prone to static cling. Anti-static tools prevent the aerosolization of the powder, directly mitigating the severe inhalation hazard.
Step 4: Reaction Execution
-
Action: Dissolve the precursor in strictly degassed solvent (e.g., acetone), followed by the slow addition of the catalyst (e.g., AgNO3)[2].
-
Causality: Degassing removes dissolved oxygen. In wet-chemistry homocoupling, oxygen acts as a radical scavenger, prematurely terminating the sp-carbon chain elongation and leading to oxidative deterioration of the graphdiyne framework[2].
Step 5: Quenching & Waste Segregation
-
Action: Quench the reaction mixture safely. Segregate all liquid waste into a dedicated "Halogenated Organics" carboy.
-
Causality: Mixing halogenated alkynes with strong oxidizing agents can trigger violent exothermic decomposition[5]. Strict segregation prevents cross-reactivity in the waste stream.
Emergency Response and Disposal Plan
If a containment breach occurs, immediate, pre-planned action is required to prevent severe ocular and respiratory damage.
-
Spill Protocol: Evacuate the immediate area. Ensure adequate ventilation. Don a self-contained breathing apparatus (SCBA) if local exhaust is compromised. If the spill is in solution, cover it with a liquid-absorbent material (e.g., Chemizorb®). If the spill is a dry powder, carefully sweep it using wet paper towels to suppress dust generation.
-
Disposal: Under no circumstances should tBEP or its byproducts enter standard drains. Collect all bound spills and contaminated PPE into sealed, clearly labeled hazardous waste containers. Dispose of via an approved facility equipped for the high-temperature incineration of halogenated organic waste.
Operational Workflow Visualization
The following logic diagram maps the critical path for safe tBEP handling, ensuring that safety checkpoints are cleared before progressing to reactive chemistry.
Logical workflow for tBEP handling, from inert storage retrieval to emergency spill containment.
References
-
1,3,5-Tris(bromoethynyl)benzene, 97% - Lab-Chemicals.Com. 1
-
Facile Synthesis of Hydrogen-Substituted Graphdiyne Powder via Dehalogenative Homocoupling Reaction - MDPI. 2
-
3 - SAFETY DATA SHEET (1,3,5-Tris(bromomethyl)benzene) - TCI Chemicals. 5
-
Scheme showing the deposition of 1,3,5-tris(bromoethynyl)benzene... - ResearchGate. 4
-
Magnetic two-dimensional organic topological insulator: Au–1,3,5-triethynylbenzene framework - AIP Publishing. 3
-
Aldrich 728276 - SAFETY DATA SHEET - Sigma-Aldrich.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
